ZL0516
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C27H34N2O6 |
|---|---|
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
2-[4-[(2R)-2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-3,5-dimethylphenyl]-5,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C27H34N2O6/c1-17-10-19(23-14-22(31)26-24(33-5)12-21(32-4)13-25(26)35-23)11-18(2)27(17)34-16-20(30)15-29-8-6-28(3)7-9-29/h10-14,20,30H,6-9,15-16H2,1-5H3/t20-/m1/s1 |
InChI-Schlüssel |
UDPXIEUTIPNLKC-HXUWFJFHSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1OC[C@@H](CN2CCN(CC2)C)O)C)C3=CC(=O)C4=C(O3)C=C(C=C4OC)OC |
Kanonische SMILES |
CC1=CC(=CC(=C1OCC(CN2CCN(CC2)C)O)C)C3=CC(=O)C4=C(O3)C=C(C=C4OC)OC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
ZL0516: A Deep Dive into its Mechanism of Action in Inflammatory Disease
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of ZL0516, a novel, orally bioavailable small molecule inhibitor, in the context of inflammatory diseases. This compound has demonstrated significant therapeutic potential by targeting a key epigenetic regulator, Bromodomain-containing protein 4 (BRD4), thereby suppressing inflammatory responses. This document outlines the core mechanism, summarizes key quantitative data, details experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the BRD4/NF-κB Signaling Axis
This compound functions as a potent and selective inhibitor of the first bromodomain (BD1) of BRD4.[1] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins.[2] This recognition is a key step in the assembly of transcriptional machinery at gene promoters and enhancers, leading to the expression of target genes.
In inflammatory conditions, the transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of a wide array of pro-inflammatory genes, including cytokines and chemokines.[2] The activation of the BRD4/NF-κB signaling pathway is aberrantly increased in the colonic tissues of patients with Inflammatory Bowel Disease (IBD).[3][4][5] this compound exerts its anti-inflammatory effects by disrupting the interaction between BRD4 and acetylated proteins, which in turn blocks the activation of the NF-κB signaling pathway.[3][4][5] This inhibition leads to a significant reduction in the expression of IBD-relevant inflammatory cytokines such as TNFα, IL-6, and IL-8.[3]
The specificity of this compound for BRD4 BD1 is a key feature, as it distinguishes it from pan-BET inhibitors which can have a broader range of side effects.[2] Studies have shown that a selective BRD4 BD2 inhibitor, RVX208, displayed only marginal effects in animal models of IBD, highlighting the therapeutic importance of specific BRD4 BD1 inhibition for this inflammatory condition.[3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies, demonstrating the efficacy and safety profile of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Type | Treatment | Outcome | Result | Reference |
| Binding Affinity | - | - | IC50 for BRD4 BD1 | 67-84 nM | [1] |
| Cytotoxicity | Human Colonic Epithelial Cells (HCECs) & Peripheral Blood Mononuclear Cells (PBMCs) | This compound (up to 40 μM) | Apoptosis/Necrosis | No significant effect | [3] |
| Anti-inflammatory Activity | HCECs | This compound (5 μM) + TNFα (20 ng/mL) | Inhibition of TNFα-induced inflammatory cytokine expression (qRT-PCR) | Significant inhibition | [3] |
| Anti-inflammatory Activity | PBMCs | This compound (1 μM) + LPS (5 μg/mL) | Inhibition of LPS-induced inflammatory cytokine expression (qRT-PCR) | Significant inhibition of IL-6, IL-8, and TNFα | [3] |
Table 2: In Vivo Efficacy of this compound in Murine Colitis Models
| Model | Administration Route | Dosage | Key Findings | Reference |
| DSS-induced acute colitis (preventive) | Oral (p.o.) | 5 mg/kg, QD | Significantly reversed body weight loss | [3] |
| DSS-induced acute colitis (therapeutic) | Intraperitoneal (i.p.) | 5 mg/kg, QD | Significantly alleviated colitis and normalized colon tissue structure | [3] |
| Oxazolone (OXA)-induced chronic colitis | - | - | Effectively suppressed colonic inflammation | [3][4][5] |
| Flagellin (Cbir1) T cell-induced chronic colitis | - | - | Effectively suppressed colonic inflammation | [3][4][5] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by this compound and a general workflow for evaluating its anti-inflammatory activity.
Caption: this compound inhibits the BRD4/NF-κB signaling pathway.
Caption: General experimental workflow for evaluating this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
In Vitro Anti-inflammatory Activity in Human Colonic Epithelial Cells (HCECs)
-
Cell Culture: Human Colonic Epithelial Cells (HCECs) are cultured under standard conditions.
-
Pre-treatment: Cells are pre-treated with this compound at a concentration of 5 μM.
-
Inflammatory Challenge: Following pre-treatment, cells are stimulated with TNFα (20 ng/mL) for 1 hour to induce an inflammatory response.[3]
-
RNA Isolation and qRT-PCR: Total RNA is extracted from the cells, and quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the expression levels of inflammatory cytokine genes (e.g., TNFα, IL-6, IL-8).
-
Data Analysis: The relative gene expression is calculated and compared between the this compound-treated group and the TNFα-only control group to determine the inhibitory effect of this compound.
In Vitro Anti-inflammatory Activity in Human Peripheral Blood Mononuclear Cells (PBMCs)
-
PBMC Isolation: Human PBMCs are isolated from whole blood using standard density gradient centrifugation.
-
Pre-treatment: PBMCs are pre-treated with this compound at a concentration of 1 μM.[3]
-
Inflammatory Challenge: Cells are then treated with lipopolysaccharide (LPS) at a concentration of 5 μg/mL to induce inflammation.[3]
-
Gene Expression Analysis: Similar to the HCEC protocol, qRT-PCR is used to quantify the expression of inflammatory cytokines (IL-6, IL-8, and TNFα).
-
Data Analysis: The fold change in gene expression is compared between the this compound-treated group and the LPS-only control group.
In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
-
Animal Model: Acute colitis is induced in mice by administering 3% DSS in their drinking water for a specified period (e.g., 9 days).[3]
-
Drug Administration:
-
Monitoring and Assessment:
-
Body Weight: Mice are weighed daily to monitor disease progression.
-
Histological Analysis: At the end of the experiment, colonic tissues are collected, fixed, and stained with Hematoxylin and Eosin (H&E) for histopathological evaluation of inflammation and tissue damage.
-
-
Mechanism Confirmation: To confirm the engagement of the BRD4/NF-κB pathway in the DSS model, the expression levels of H3K122ac and phosphorylated RelA (p27RelA) are quantified in the colonic tissues.[3]
Conclusion
This compound represents a promising therapeutic candidate for inflammatory diseases, particularly IBD. Its targeted inhibition of the BRD4 BD1 domain effectively disrupts the pro-inflammatory BRD4/NF-κB signaling pathway, leading to a significant reduction in inflammatory cytokine production. The compelling in vitro and in vivo data, coupled with its oral bioavailability, underscore its potential for further clinical development. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, offering a valuable resource for researchers and drug development professionals in the field of inflammation.
References
- 1. Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bromodomain-containing protein 4 (BRD4): A key player in inflammatory bowel disease and potential to inspire epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Orally Bioavailable BRD4 BD1 Inhibitor this compound Effectively Suppresses Colonic Inflammation in Animal Models of Inflammatory Bowel Disease. | Semantic Scholar [semanticscholar.org]
ZL0516: A Technical Guide to a Selective BRD4 BD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZL0516 is a potent, selective, and orally bioavailable small molecule inhibitor that targets the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family protein, BRD4.[1][2] By competitively binding to the acetyl-lysine binding pocket of BRD4 BD1, this compound effectively disrupts the interaction between BRD4 and acetylated histones, as well as acetylated transcription factors. This inhibitory action modulates the transcription of pro-inflammatory genes, making this compound a promising therapeutic candidate for inflammatory diseases, particularly inflammatory bowel disease (IBD).[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, primary target, quantitative data, and detailed experimental protocols.
Core Concepts: this compound and its Primary Target
This compound is a chromone derivative identified through scaffold hopping and structure-based drug design.[1] Its primary molecular target is the first bromodomain (BD1) of BRD4.[1][2] BRD4 is a key epigenetic reader that plays a crucial role in transcriptional regulation by recognizing and binding to acetylated lysine residues on histones and other proteins. This interaction is critical for the recruitment of the positive transcription elongation factor b (P-TEFb) complex, which in turn promotes the transcription of target genes, including those involved in inflammation and cell proliferation.
The selectivity of this compound for BRD4 BD1 over the second bromodomain (BD2) and other BET family members (BRD2, BRD3, BRDT) is a key feature that may contribute to a more favorable therapeutic window.[1] This selectivity is attributed to specific interactions within the BD1 binding pocket.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a basis for its characterization as a potent and selective BRD4 BD1 inhibitor with favorable drug-like properties.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| BRD4 BD1 | TR-FRET | 84 | [1] |
| BRD4 BD2 | TR-FRET | >1000 | [1] |
| BRD2 BD1 | TR-FRET | >1000 | [1] |
| BRD3 BD1 | TR-FRET | >1000 | [1] |
Table 2: In Vitro Anti-Inflammatory Activity of this compound
| Cell Line | Stimulant | Measured Endpoint | IC50 (nM) | Reference |
| hSAECs | poly(I:C) | CIG5 expression | 280 | |
| hSAECs | poly(I:C) | IL-6 expression | 310 |
Table 3: Pharmacokinetic Properties of this compound in Rats
| Parameter | Route | Dose (mg/kg) | Value | Unit | Reference |
| Cmax | Intravenous | 10 | 2090 ± 265 | ng/mL | [2] |
| AUC0–t | Intravenous | 10 | 7033 ± 2161 | ng·h/mL | [2] |
| Cmax | Oral | 20 | 605.5 ± 182 | ng/mL | [2] |
| AUC0–t | Oral | 20 | 4966 ± 1772 | ng·h/mL | [2] |
| Oral Bioavailability (F) | - | - | 35.3 | % | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRD4 Inhibition
This assay is used to determine the in vitro potency of this compound in inhibiting the binding of BRD4 BD1 to an acetylated histone peptide.
-
Materials:
-
Recombinant human BRD4 BD1 protein (GST-tagged)
-
Biotinylated histone H4 acetylated peptide (H4K5/8/12/16ac)
-
Europium-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
This compound compound dilutions
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add BRD4 BD1 protein, biotinylated acetylated histone H4 peptide, and the this compound dilution.
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow for binding equilibrium.
-
Add a mixture of Europium-labeled anti-GST antibody and Streptavidin-APC to each well.
-
Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (APC).
-
The TR-FRET signal is calculated as the ratio of the acceptor (665 nm) to donor (615 nm) fluorescence.
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This in vivo model is used to evaluate the efficacy of this compound in a model of inflammatory bowel disease.
-
Animals:
-
C57BL/6 mice (8-10 weeks old)
-
-
Induction of Colitis:
-
Administer 3% (w/v) DSS in the drinking water ad libitum for 7-9 consecutive days.[2]
-
Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
-
This compound Treatment (Preventive Model):
-
Administer this compound (e.g., 5 mg/kg) orally (p.o.) or intraperitoneally (i.p.) once daily, starting from day 0 of DSS administration.[2]
-
A vehicle control group (receiving only the vehicle used to dissolve this compound) and a DSS-only group should be included.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Measure the colon length.
-
Collect colon tissue for histological analysis (H&E staining) to assess inflammation, ulceration, and tissue damage.
-
Collect colon tissue for RNA extraction and subsequent qRT-PCR analysis of inflammatory cytokine expression.
-
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Cytokine Expression
This method is used to quantify the effect of this compound on the expression of inflammatory genes in cells and tissues.
-
Cell Culture and Treatment (Example with Human Colonic Epithelial Cells - HCECs):
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells or homogenize the colon tissue and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Reverse transcribe an equal amount of RNA into cDNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific primers for target genes (e.g., TNFα, IL-6, IL-8) and a housekeeping gene (e.g., GAPDH).
-
Perform the qRT-PCR reaction in a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
-
Flow Cytometry for Apoptosis/Necrosis Analysis
This assay is used to assess the cytotoxicity of this compound.[2]
-
Materials:
-
Human Colonic Epithelial Cells (HCECs) or Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound compound dilutions
-
Annexin V-FITC/PE and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Culture cells and treat with various concentrations of this compound (e.g., up to 40 μM) for a specified period (e.g., 24 hours).[2]
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC/PE and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway inhibited by this compound and a typical experimental workflow for its in vitro characterization.
Caption: this compound inhibits the BRD4/NF-κB signaling pathway.
Caption: In vitro experimental workflow for this compound characterization.
References
ZL0516: A Selective BRD4 BD1 Inhibitor for Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
ZL0516 is a potent and selective small-molecule inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4).[1] As a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, BRD4 is a key epigenetic reader that recognizes acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene expression.[2][3] Dysregulation of BRD4 activity has been implicated in a variety of diseases, including cancer and inflammatory disorders.[2][4] this compound, a chromone derivative, has demonstrated significant therapeutic potential, particularly in the context of inflammatory diseases, due to its high selectivity for BRD4 BD1 and its favorable pharmacokinetic properties, including oral bioavailability.[5][6][7][8] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols relevant to its characterization.
Core Properties and Quantitative Data
This compound distinguishes itself through its potent and selective inhibition of BRD4 BD1. This selectivity is crucial as it may help to mitigate off-target effects that can be associated with pan-BET inhibitors.[4] The compound has an IC50 of 84 nM for BRD4 BD1 and exhibits good selectivity over the second bromodomain of BRD4 (BD2) and other BET family members.[1][9]
Table 1: In Vitro Binding Affinity and Cellular Activity of this compound
| Target | Assay Type | IC50 (nM) | Cellular Effect | Cell Line/Model | IC50 (nM) |
| BRD4 BD1 | Biochemical Assay | 84[1][9] | Inhibition of poly(I:C)-induced CIG5 expression | hSAECs | 280[1] |
| BRD4 BD2 | Biochemical Assay | >10-fold selectivity vs BD1[2] | Inhibition of poly(I:C)-induced IL-6 expression | hSAECs | 310[1] |
| BRD2 BD1 | Biochemical Assay | >10-fold selectivity vs BRD4 BD1[2] | Inhibition of TNFα-induced inflammatory cytokines | HCECs | 5 µM (Pretreatment)[6] |
| BRD2 BD2 | Biochemical Assay | >10-fold selectivity vs BRD4 BD1[2] | Inhibition of LPS-induced inflammatory cytokines | PBMCs | 1 µM (Pretreatment)[6] |
hSAECs: human Small Airway Epithelial Cells; HCECs: Human Colonic Epithelial Cells; PBMCs: Peripheral Blood Mononuclear Cells
Table 2: Pharmacokinetic Properties of this compound
| Property | Value | Species | Administration |
| Oral Bioavailability (F) | 35.3%[6] | Mouse | Oral (p.o.) |
| Aqueous Solubility | >50 mg/mL[6] | N/A | N/A |
| hERG Inhibition IC50 | >30 µM[6] | N/A | N/A |
| Cmax (i.v., 10 mg/kg) | 2090 ± 265 ng/mL[6] | Mouse | Intravenous (i.v.) |
| AUC0–t (i.v., 10 mg/kg) | 7033 ± 2161 ng.h/mL[6] | Mouse | Intravenous (i.v.) |
| Cmax (p.o., 20 mg/kg) | 605.5 ± 182 ng/mL[6] | Mouse | Oral (p.o.) |
| AUC0–t (p.o., 20 mg/kg) | 4966 ± 1772 ng.h/mL[6] | Mouse | Oral (p.o.) |
Mechanism of Action: Inhibition of the BRD4/NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by disrupting the interaction between BRD4 and acetylated histones, which in turn inhibits the activation of the NF-κB signaling pathway.[6][7][8][10] In inflammatory conditions, pro-inflammatory stimuli lead to the activation of NF-κB, which translocates to the nucleus and promotes the transcription of various inflammatory genes, such as IL-6 and TNFα. BRD4 is a critical co-activator for NF-κB-mediated transcription. By selectively inhibiting the BD1 domain of BRD4, this compound prevents the recruitment of BRD4 to acetylated chromatin at the promoters and enhancers of these inflammatory genes, thereby suppressing their expression.[6][7][8]
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize this compound and other BRD4 inhibitors.
Experimental Workflow
A typical workflow for the evaluation of a novel BRD4 inhibitor like this compound involves a series of in vitro and in vivo experiments to determine its potency, selectivity, cellular activity, and therapeutic efficacy.
AlphaScreen Assay for BRD4 BD1 Binding Affinity
This protocol describes a method to determine the IC50 of this compound for the BRD4 BD1 domain using an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen).[11][12][13][14][15][16][17]
Materials:
-
Recombinant GST-tagged BRD4 BD1 protein
-
Biotinylated histone H4 peptide (acetylated)
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
This compound compound
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well microplate
-
AlphaScreen-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute in Assay Buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
This compound or DMSO (vehicle control)
-
Recombinant GST-BRD4 BD1 protein
-
Biotinylated acetylated histone H4 peptide
-
-
Incubation: Incubate the mixture at room temperature for 30 minutes to allow for binding to reach equilibrium.
-
Bead Addition: Add a mixture of anti-GST Acceptor beads and Streptavidin-coated Donor beads to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Plot the AlphaScreen signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction between this compound and BRD4 BD1.[18][19][20]
Materials:
-
Purified recombinant BRD4 BD1 protein
-
This compound compound
-
ITC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal Titration Calorimeter
-
Degasser
Procedure:
-
Sample Preparation: Prepare a solution of BRD4 BD1 in ITC buffer and a solution of this compound in the same buffer. Degas both solutions thoroughly.
-
ITC Instrument Setup: Set the desired temperature and other experimental parameters on the ITC instrument.
-
Titration: Fill the sample cell with the BRD4 BD1 solution and the injection syringe with the this compound solution.
-
Data Collection: Perform a series of injections of this compound into the BRD4 BD1 solution, measuring the heat change after each injection.
-
Data Analysis: Integrate the heat change peaks to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of BRD4 and to assess how this compound affects BRD4 occupancy at these sites.[21][22][23][24][25]
Materials:
-
Cells of interest (e.g., inflammatory model cell line)
-
This compound compound
-
Formaldehyde for cross-linking
-
ChIP-grade anti-BRD4 antibody
-
Protein A/G magnetic beads
-
Buffers for cell lysis, chromatin shearing, immunoprecipitation, washing, and elution
-
Sonicator or micrococcal nuclease for chromatin fragmentation
-
Reagents for DNA purification
-
Next-generation sequencing platform
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound or DMSO for the desired time. Cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Preparation: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody overnight. Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify BRD4 binding sites. Compare the BRD4 occupancy between this compound-treated and control samples.
RNA Sequencing (RNA-seq) for Transcriptome Analysis
RNA-seq is employed to determine the global changes in gene expression induced by this compound treatment.[21][26][27][28][29]
Materials:
-
Cells of interest
-
This compound compound
-
RNA extraction kit
-
Reagents for cDNA synthesis and library preparation
-
Next-generation sequencing platform
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound or DMSO. Extract total RNA from the cells.
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA.
-
Library Preparation: Prepare RNA-seq libraries, which typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the libraries on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome and quantify gene expression levels. Perform differential gene expression analysis to identify genes that are up- or down-regulated by this compound treatment. Pathway analysis can then be performed to understand the biological processes affected.
Conclusion
This compound is a promising, orally bioavailable, and selective BRD4 BD1 inhibitor with demonstrated efficacy in preclinical models of inflammatory disease.[6][7][8] Its well-defined mechanism of action, involving the inhibition of the BRD4/NF-κB signaling pathway, provides a strong rationale for its further development as a therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate the properties and potential applications of this compound and other novel BRD4 inhibitors. The continued exploration of selective BRD4 BD1 inhibition holds significant promise for the treatment of a range of inflammatory and other diseases.
References
- 1. This compound | BRD4 BD1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain-containing protein 4 (BRD4): A key player in inflammatory bowel disease and potential to inspire epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Orally Bioavailable BRD4 BD1 Inhibitor this compound Effectively Suppresses Colonic Inflammation in Animal Models of Inflammatory Bowel Disease. | Semantic Scholar [semanticscholar.org]
- 9. Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Large-Scale Computational Screening Identifies First in Class Multitarget Inhibitor of EGFR Kinase and BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Isothermal Titration Calorimetry and Grating-Coupled Interferometry in Fragment-Based Drug Discovery | Malvern Panalytical [malvernpanalytical.com]
- 21. pubcompare.ai [pubcompare.ai]
- 22. BRD4 localization to lineage-specific enhancers is associated with a distinct transcription factor repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 24. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 25. Early inhibition of BRD4 facilitates iPSC reprogramming via accelerating rDNA dynamic expression - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells [frontiersin.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. The bromodomain inhibitor JQ1 up-regulates the long non-coding RNA MALAT1 in cultured human hepatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
ZL0516: A Potent Modulator of the NF-κB Signaling Pathway for Inflammatory Diseases
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the role of ZL0516 in the NF-κB signaling pathway, with a focus on its mechanism of action, quantitative effects, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and professionals in drug development interested in novel therapeutics for inflammatory diseases.
Introduction to this compound and the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[1] Dysregulation of this pathway is a hallmark of many chronic inflammatory diseases, including inflammatory bowel disease (IBD).[2] The canonical NF-κB pathway is typically activated by stimuli such as tumor necrosis factor-alpha (TNFα) or lipopolysaccharide (LPS).[3][4] This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κBα (IκBα).[3][5] Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation, allowing the NF-κB heterodimer (typically p50/p65 or RelA) to translocate to the nucleus and initiate the transcription of target genes.[6][7]
This compound is a potent, selective, and orally bioavailable inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4).[2][8] BRD4 is an epigenetic reader that plays a crucial role in transcriptional activation.[9][10] In the context of the NF-κB pathway, BRD4 binds to acetylated RelA, a key post-translational modification required for full NF-κB transcriptional activity.[11][12] By inhibiting the BRD4-RelA interaction, this compound effectively suppresses the transcriptional output of the NF-κB pathway, thereby mitigating inflammatory responses.[8][13]
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by specifically targeting the BRD4/NF-κB signaling axis. The detailed mechanism involves the following key steps:
-
Inhibition of BRD4 BD1: this compound is a selective inhibitor of the first bromodomain (BD1) of BRD4.[2][8]
-
Disruption of BRD4-RelA Interaction: Acetylation of RelA at lysine-310 is a critical event for the recruitment of BRD4 to the promoters of NF-κB target genes.[11][12] this compound competitively binds to the acetyl-lysine binding pocket of BRD4 BD1, thereby preventing the interaction between BRD4 and acetylated RelA.[8][9]
-
Suppression of Transcriptional Elongation: The recruitment of BRD4 is essential for the subsequent recruitment of the positive transcription elongation factor b (P-TEFb), which includes CDK9.[11] P-TEFb phosphorylates RNA Polymerase II, leading to productive transcriptional elongation of NF-κB target genes.[9][11] By blocking the initial BRD4 recruitment, this compound effectively halts this process.
-
Reduction of Inflammatory Gene Expression: The ultimate outcome of this compound action is the significant suppression of the expression of NF-κB-dependent inflammatory cytokines such as TNFα, IL-6, and IL-8.[8]
The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention by this compound.
Caption: The NF-κB signaling pathway and the inhibitory action of this compound on BRD4.
Quantitative Data
The following tables summarize the quantitative data regarding the in vitro activity and cytotoxicity of this compound.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Stimulus | This compound Concentration | Target Genes Inhibited | Reference |
| Human Colonic Epithelial Cells (HCECs) | TNFα (20 ng/mL) | 5 µM | TNFα, IL-6, IL-8 | [8] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS (5 µg/mL) | 1 µM | Not specified | [8] |
Table 2: Cytotoxicity of this compound
| Cell Line | This compound Concentration | Effect | Assay | Reference |
| Human Colonic Epithelial Cells (HCECs) | Up to 40 µM | No significant apoptosis or necrosis | Annexin V/PE Staining (Flow Cytometry) | [8] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Up to 40 µM | No significant apoptosis or necrosis | Annexin V/PE Staining (Flow Cytometry) | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound.
4.1. Cell Culture
-
Human Colonic Epithelial Cells (HCECs): HCECs are cultured in appropriate media, typically DMEM or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Human Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation. Isolated cells are washed and resuspended in complete RPMI-1640 medium.
4.2. Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Cytokine Expression
This protocol is used to quantify the mRNA levels of NF-κB target genes.
Caption: Workflow for quantitative real-time PCR (qRT-PCR) analysis.
-
Cell Treatment: Cells are pre-treated with this compound (e.g., 5 µM for HCECs) or vehicle control for a specified time (e.g., 1 hour).[8]
-
Stimulation: Cells are then stimulated with an inflammatory agent (e.g., 20 ng/mL TNFα for HCECs) for a defined period (e.g., 1 hour).[8]
-
RNA Isolation: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR: The relative expression of target genes (e.g., TNFα, IL-6, IL-8) and a housekeeping gene (e.g., GAPDH, β-actin) is quantified using a real-time PCR system with SYBR Green or TaqMan probes.
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.
4.3. Immunofluorescence Staining for NF-κB Pathway Activation
This method is used to visualize and quantify the levels of key markers of BRD4/NF-κB pathway activation.[8]
-
Cell Seeding and Treatment: Cells are seeded on coverslips in a multi-well plate and treated with this compound and/or TNFα as described for the qRT-PCR experiment.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Primary Antibody Incubation: Cells are incubated with primary antibodies against markers of interest, such as phospho-RelA (p276RelA) and H3K122 acetylation (a marker of BRD4 activity), overnight at 4°C.[8]
-
Secondary Antibody Incubation: After washing, cells are incubated with fluorescently labeled secondary antibodies.
-
Nuclear Staining and Mounting: Nuclei are counterstained with DAPI. The coverslips are then mounted on microscope slides.
-
Imaging: Images are acquired using a confocal or fluorescence microscope.
4.4. Cytotoxicity Assay (Annexin V/PE Staining)
This flow cytometry-based assay is used to assess the effect of this compound on cell viability.[8]
-
Cell Treatment: Cells are incubated with various concentrations of this compound (e.g., up to 40 µM) or vehicle control for an extended period (e.g., overnight).[8]
-
Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) or PE-Annexin V are added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, while PI/PE positive cells are considered necrotic or late apoptotic.
In Vivo Efficacy in Animal Models
This compound has demonstrated significant efficacy in suppressing colonic inflammation in multiple murine models of IBD, including dextran sulfate sodium (DSS)-induced colitis, oxazolone (OXA)-induced colitis, and flagellin (Cbir1) T cell-induced chronic colitis.[2][8] In these models, oral administration of this compound, either in a preventive or therapeutic mode, leads to a significant reduction in disease severity, as evidenced by decreased weight loss, reduced colon shortening, and improved histological scores.[8] These in vivo studies confirm that the inhibition of the BRD4/NF-κB signaling pathway by this compound translates to a potent anti-inflammatory effect in a complex disease setting.[13]
Conclusion
This compound is a promising therapeutic candidate that targets a key epigenetic regulator of the NF-κB signaling pathway. Its ability to selectively inhibit BRD4 BD1 and disrupt the interaction with acetylated RelA provides a specific mechanism for downregulating inflammatory gene expression. The potent anti-inflammatory effects of this compound, coupled with its low cytotoxicity and oral bioavailability, highlight its potential for the treatment of IBD and other chronic inflammatory disorders. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound.
References
- 1. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regions of IκBα that are critical for its inhibition of NF-κB·DNA interaction fold upon binding to NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brd4 Coactivates Transcriptional Activation of NF-κB via Specific Binding to Acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
ZL0516: A Deep Dive into a Selective BRD4 BD1 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ZL0516 is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), an epigenetic reader protein implicated in the regulation of inflammatory gene expression. Developed through structure-based drug design and scaffold hopping, this compound exhibits promising therapeutic potential for inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of this compound, with a focus on its mechanism of action, key experimental data, and detailed methodologies for its evaluation.
Discovery and Chemical Structure
This compound was discovered through a strategic drug design process that involved scaffold hopping from a dihydroquinazolinone core to a chromone-based structure.[1] This approach, combined with systematic optimization, led to the identification of a compound with high affinity and selectivity for the BD1 of BRD4.[1][2]
The chemical structure of this compound is (R)-2-(4-(2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy)-3,5-dimethylphenyl)-5,7-dimethoxy-4H-chromen-4-one.[2][3] Its chemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (R)-2-(4-(2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy)-3,5-dimethylphenyl)-5,7-dimethoxy-4H-chromen-4-one | [3] |
| Synonyms | ZL-0516, ZL 0516 | [3] |
| CAS Number | 2230496-93-0 | [3][4] |
| Molecular Formula | C27H34N2O6 | [3] |
| Molecular Weight | 482.58 g/mol | [3] |
| Exact Mass | 482.2417 | [3] |
Mechanism of Action: Inhibition of the BRD4/NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by selectively inhibiting the first bromodomain (BD1) of BRD4.[2] BRD4 is a key epigenetic reader that binds to acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to specific gene promoters.[1] In inflammatory conditions, the transcription factor NF-κB is activated and plays a crucial role in the expression of pro-inflammatory cytokines such as TNFα, IL-6, and IL-8.[2] BRD4 is a critical co-activator for NF-κB-mediated transcription.[2]
By binding to the acetyl-lysine binding pocket of BRD4 BD1, this compound competitively inhibits the interaction between BRD4 and acetylated histones and NF-κB.[2] This disruption of the BRD4/NF-κB signaling axis leads to a downstream reduction in the transcription of inflammatory genes.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published studies.
Table 1: In Vitro Biological Activity of this compound
| Parameter | Value | Assay | Source |
| BRD4 BD1 IC50 | 84 ± 7.3 nM | TR-FRET | [2] |
| BRD4 BD2 IC50 | 718 ± 69 nM | TR-FRET | [2] |
| Selectivity (BD2/BD1) | ~8.5-fold | - | [2] |
| CIG5 Expression IC50 (hSAECs) | 0.28 ± 0.03 µM | qRT-PCR | [2] |
| IL-6 Expression IC50 (hSAECs) | 0.31 ± 0.02 µM | qRT-PCR | [2] |
| hERG Inhibition IC50 | > 30 µM | - | [2] |
Table 2: Cytotoxicity of this compound
| Cell Line | Concentration | Effect | Assay | Source |
| HCECs | Up to 40 µM | No significant apoptosis or necrosis | Annexin V/PE Staining | [2] |
| PBMCs | Up to 40 µM | No significant apoptosis or necrosis | Annexin V/PE Staining | [2] |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (10 mg/kg) | Oral (20 mg/kg) | Source |
| Cmax | 2090 ± 265 ng/mL | 605.5 ± 182 ng/mL | [2] |
| AUC0–t | 7033 ± 2161 ng·h/mL | 4966 ± 1772 ng·h/mL | [2] |
| Oral Bioavailability (F) | - | 35.3% | [2] |
Table 4: In Vivo Efficacy of this compound in a DSS-Induced Colitis Mouse Model
| Treatment | Dosage | Effect | Source |
| This compound | 5 mg/kg, p.o., QD | Significantly reversed body weight loss and prevented colonic inflammation | [2] |
| This compound | 5 mg/kg, i.p., QD | Significantly alleviated acute colitis and normalized damaged colon tissue structure | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the referenced literature. However, based on the general synthesis of 2-aryl-4H-chromen-4-one derivatives, a plausible synthetic route is outlined below. It is important to note that this is a representative scheme and may not reflect the exact, optimized conditions used for the synthesis of this compound.
-
Step 1: Synthesis of the chromone core. This typically involves the Baker–Venkataraman rearrangement, where an o-hydroxyacetophenone is acylated with a benzoyl chloride derivative, followed by cyclization to form the chromone ring.
-
Step 2: Introduction of the side chain. The hydroxyl group on the phenyl ring at the 2-position of the chromone is alkylated with a suitable epoxide, such as (R)-epichlorohydrin.
-
Step 3: Ring opening of the epoxide. The epoxide is then opened by N-methylpiperazine to introduce the final side chain, yielding this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRD4 Inhibition
This assay is used to determine the IC50 values of this compound against BRD4 BD1 and BD2.
-
Materials: Recombinant human BRD4 BD1 and BD2 proteins, a biotinylated histone H4 peptide (acetylated), a europium-labeled anti-GST antibody (donor fluorophore), and a streptavidin-conjugated APC (acceptor fluorophore).
-
Procedure:
-
A solution of the BRD4 protein is pre-incubated with varying concentrations of this compound in an assay buffer.
-
The biotinylated histone peptide is then added to the mixture.
-
Finally, the europium-labeled antibody and streptavidin-APC are added.
-
The plate is incubated to allow for binding to occur.
-
The TR-FRET signal is read on a plate reader. The signal is proportional to the amount of BRD4 bound to the histone peptide.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cytotoxicity Assay using Annexin V/PE Staining
This assay is used to assess the effect of this compound on cell viability.
-
Materials: Human colonic epithelial cells (HCECs) or peripheral blood mononuclear cells (PBMCs), Annexin V-PE conjugate, and Propidium Iodide (PI).
-
Procedure:
-
Cells are seeded in culture plates and treated with various concentrations of this compound for a specified period.
-
The cells are then harvested and washed with cold PBS.
-
The cell pellet is resuspended in a binding buffer.
-
Annexin V-PE and PI are added to the cell suspension.
-
The cells are incubated in the dark at room temperature.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells have lost membrane integrity (late apoptosis or necrosis).
-
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Cytokine Expression
This method is used to measure the effect of this compound on the mRNA expression of inflammatory genes.
-
Materials: Human colonic epithelial cells (HCECs), TNFα, RNA extraction kit, reverse transcription kit, and SYBR Green PCR master mix.
-
Procedure:
-
HCECs are pre-treated with this compound and then stimulated with TNFα.
-
Total RNA is extracted from the cells using a commercial kit.
-
The RNA is reverse transcribed into cDNA.
-
qRT-PCR is performed using primers specific for TNFα, IL-6, IL-8, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the ΔΔCt method.
-
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for the discovery and evaluation of this compound.
References
- 1. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medkoo.com [medkoo.com]
- 4. This compound | BRD4 BD1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. pubs.acs.org [pubs.acs.org]
The Epigenetic and Transcriptional Impact of ZL0516: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
ZL0516 is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) protein BRD4. As an epigenetic "reader," BRD4 plays a crucial role in recognizing acetylated lysine residues on histones and transcription factors, thereby regulating the transcription of target genes. This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of BRD4 BD1, leading to the disruption of BRD4's interaction with chromatin and the transcriptional machinery. This guide provides a detailed technical overview of this compound's mechanism of action, its impact on gene transcription and epigenetic regulation, and relevant experimental protocols.
Core Mechanism of Action: BRD4 BD1 Inhibition
This compound functions as a highly selective inhibitor of the first bromodomain (BD1) of BRD4. BRD4 is a key epigenetic reader that binds to acetylated lysine residues on histone tails, facilitating the recruitment of the positive transcription elongation factor b (P-TEFb) to gene promoters and super-enhancers. This recruitment is essential for the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation.
By selectively targeting BRD4's BD1, this compound effectively displaces BRD4 from acetylated chromatin, thereby preventing the recruitment of the transcriptional machinery necessary for the expression of a host of genes, including those involved in inflammation and cell proliferation.
Impact on the NF-κB Signaling Pathway
A primary and well-documented mechanism of this compound's anti-inflammatory effect is its modulation of the NF-κB signaling pathway. The p65 subunit of NF-κB (RelA) is a key transcription factor that, upon activation, is itself acetylated. BRD4 binds to this acetylated RelA, promoting the transcription of numerous pro-inflammatory genes. This compound disrupts this interaction, leading to a significant reduction in the expression of NF-κB target genes.
Quantitative Analysis of this compound's Effect on Gene Transcription
This compound has been demonstrated to potently inhibit the transcription of key pro-inflammatory genes. The following table summarizes the available quantitative data on its inhibitory activity.
| Gene Target | Cell Line | Stimulus | IC50 (μM) | Reference |
| CIG5 | Human Small Airway Epithelial Cells (hSAECs) | poly(I:C) | 0.28 ± 0.03 | [1] |
| IL-6 | Human Small Airway Epithelial Cells (hSAECs) | poly(I:C) | 0.31 ± 0.02 | [1] |
| IL-6 | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | - | [2] |
| IL-8 | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | - | [2] |
Note: Specific IC50 values for IL-6 and IL-8 inhibition in PBMCs were not provided in the cited literature, though significant inhibition was observed.
Impact on Epigenetic Marks
As a BRD4 inhibitor, this compound's primary epigenetic effect is the displacement of BRD4 from acetylated histones. While comprehensive genome-wide studies on this compound's impact on a broad range of histone marks are not yet publicly available, its mechanism of action implies a significant alteration of the transcriptional landscape at sites of active histone acetylation.
One study has noted that this compound treatment, in the context of TNFα-stimulated human colonic epithelial cells, leads to the suppression of histone H3 lysine 122 acetylation (H3K122ac) and phosphorylation of RelA at serine 276 (p276RelA)[2]. This suggests that this compound can indirectly influence other epigenetic modifications and signaling events downstream of BRD4 inhibition.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound's effects on gene transcription and epigenetics.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps to quantify the expression of this compound target genes, such as IL-6 and IL-8.
1. Cell Culture and Treatment:
-
Culture human peripheral blood mononuclear cells (PBMCs) or other relevant cell lines in appropriate media.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1 to 10 μM) for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., 100 ng/mL LPS) for a defined period (e.g., 4-6 hours).
2. RNA Isolation:
-
Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
3. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 μg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
4. Real-Time PCR:
-
Prepare the PCR reaction mixture using a SYBR Green master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems).
-
Use validated primers for target genes (IL-6, IL-8, etc.) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the real-time PCR using a thermal cycler with the following typical conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Include a melt curve analysis to verify the specificity of the amplified product.
5. Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for BRD4 Occupancy
This protocol details the procedure to identify the genomic regions where BRD4 binding is altered by this compound treatment.
1. Cell Culture and Cross-linking:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with this compound or vehicle control for a specified duration.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
2. Chromatin Preparation:
-
Harvest and lyse the cells to isolate nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
3. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the chromatin overnight at 4°C with an anti-BRD4 antibody or an IgG control.
-
Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
4. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification and Library Preparation:
-
Purify the DNA using a PCR purification kit.
-
Prepare the sequencing library using a commercial kit (e.g., NEBNext Ultra II DNA Library Prep Kit for Illumina).
6. Sequencing and Data Analysis:
-
Sequence the libraries on a next-generation sequencing platform.
-
Align the reads to the reference genome.
-
Perform peak calling to identify regions of BRD4 enrichment.
-
Compare BRD4 binding profiles between this compound-treated and control samples to identify differential binding sites.
Conclusion and Future Directions
This compound is a promising selective BRD4 BD1 inhibitor with clear anti-inflammatory properties mediated through the inhibition of the BRD4/NF-κB signaling axis. The quantitative data available demonstrates its potency in downregulating key inflammatory genes. While its primary epigenetic mechanism is understood to be the displacement of BRD4 from acetylated chromatin, further research is required to fully elucidate its global impact on the transcriptome and epigenome.
Future studies employing RNA-seq and ChIP-seq for a broader range of histone modifications will provide a more comprehensive understanding of this compound's therapeutic potential and its intricate effects on gene regulation. The experimental protocols provided in this guide serve as a foundation for researchers to further investigate the molecular consequences of this compound treatment.
References
Foundational Research on ZL0516 and Bromodomain Inhibitors: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the foundational research on the selective bromodomain inhibitor ZL0516 and the broader class of bromodomain and extra-terminal domain (BET) inhibitors. Tailored for researchers, scientists, and drug development professionals, this document details the core mechanisms of action, presents key quantitative data, outlines experimental protocols, and visualizes complex biological and experimental workflows.
Introduction to Bromodomains and Their Inhibition
Bromodomains are protein modules that recognize and bind to acetylated lysine residues, a key post-translational modification on histone tails and other proteins.[1][2][3] These "readers" of the epigenetic code are crucial for regulating gene transcription. The BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two N-terminal bromodomains (BD1 and BD2) and an extra-terminal (ET) domain.[4][5][6][7]
By recruiting transcriptional regulatory complexes to acetylated chromatin, BET proteins, particularly BRD4, play a pivotal role in the expression of genes involved in cell proliferation, apoptosis, and inflammation.[2] This has made them attractive therapeutic targets for a range of diseases, including cancer and inflammatory disorders.[1][4][8][9] Bromodomain inhibitors function by competitively binding to the acetyl-lysine binding pocket of bromodomains, thereby displacing them from chromatin and disrupting their gene regulatory functions.[2][3][6] This leads to the downregulation of key oncogenes like MYC and pro-inflammatory genes.[2][3][4]
This compound: A Potent and Selective BRD4 BD1 Inhibitor
This compound is a novel chromone derivative identified through scaffold hopping that has emerged as a potent and selective inhibitor of the first bromodomain (BD1) of BRD4.[10][11][12][13] It exhibits a high binding affinity for BRD4 BD1 and demonstrates significant selectivity over the second bromodomain (BD2).[11][12][13][14] Furthermore, this compound possesses favorable pharmacokinetic properties, including good oral bioavailability, making it a promising candidate for therapeutic development.[1][10][11][12]
Quantitative Data and Comparative Analysis
The efficacy and selectivity of bromodomain inhibitors are quantified by metrics such as the half-maximal inhibitory concentration (IC50). Below are tables summarizing the binding affinities for this compound and a selection of other notable bromodomain inhibitors.
Table 1: Binding Affinity of this compound for BRD4 Bromodomains
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | BRD4 BD1 | 84 ± 7.3 | TR-FRET |
| This compound | BRD4 BD2 | 718 ± 69 | TR-FRET |
Data sourced from references[11][12][14].
Table 2: Comparative Binding Affinities of Selected Bromodomain Inhibitors
| Compound | Target | IC50/Kd (nM) | Selectivity Profile |
| This compound | BRD4 BD1 | 84 | ~10-fold selective for BD1 over BD2 |
| (+)-JQ1 | BRD4 BD1/BD2 | Kd = 50-100 | Pan-BET inhibitor |
| I-BET762 | BRD2/3/4 | - | Pan-BET inhibitor |
| ABBV-075 | BRD2/4/T BD1/BD2 | - | Pan-BET inhibitor |
| ABBV-744 | BRD2/3/4 BD2 | - | Several hundred-fold selective for BD2 over BD1 |
| RVX208 | BRD4 BD2 | - | Selective BRD4 BD2 inhibitor |
| ZL0580 | BRD4 BD1 | 163 | 11-fold selective for BD1 over BD2 |
Data compiled from references[1][5][11][15]. Note: Direct comparison of absolute values should be made with caution as experimental conditions may vary between studies.
Mechanism of Action and Signaling Pathways
The primary mechanism by which BET inhibitors exert their therapeutic effects is through the disruption of transcriptional programs. In inflammatory contexts, this compound has been shown to suppress inflammatory responses by specifically blocking the activation of the BRD4/NF-κB signaling pathway.[10][11] BRD4 interacts with acetylated RelA, a subunit of NF-κB, to promote the transcription of pro-inflammatory cytokines.[2] By inhibiting the BRD4-RelA interaction, this compound effectively dampens this inflammatory cascade.
References
- 1. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomain inhibitors and cancer therapy: From structures to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromodomain Drug Discovery - the Past, the Present, and the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
ZL0516: A Novel BRD4 BD1 Inhibitor for the Treatment of Inflammatory Bowel Disease
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic and relapsing inflammatory condition of the gastrointestinal tract with a significant impact on patient quality of life. Current therapeutic strategies, while effective for some, are often associated with a loss of response and adverse side effects, highlighting the urgent need for novel, targeted, and orally available treatments. This technical guide details the preclinical evidence supporting the therapeutic potential of ZL0516, a potent, selective, and orally bioavailable inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), in the context of IBD. This compound has demonstrated significant anti-inflammatory efficacy in both in vitro and in vivo models of IBD by targeting the aberrantly activated BRD4/NF-κB signaling pathway. This document provides a comprehensive overview of the mechanism of action, preclinical data, and detailed experimental protocols for this compound, intended to inform and guide further research and development efforts.
Introduction: The Role of BRD4 in IBD Pathogenesis
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical epigenetic regulators of gene transcription. BRD4 acts as a "reader" of acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to specific gene promoters. In IBD, the BRD4/NF-κB signaling pathway is aberrantly activated in the colonic tissue of patients.[1] This leads to the enhanced expression of a cascade of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), which drive the chronic inflammation characteristic of the disease.[1]
This compound is a novel small molecule inhibitor designed to selectively target the first bromodomain (BD1) of BRD4. This selectivity is crucial, as it may offer a more favorable safety profile compared to pan-BET inhibitors. By inhibiting the interaction between BRD4 and acetylated histones, this compound effectively suppresses the transcription of key inflammatory mediators, presenting a promising therapeutic strategy for IBD.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by directly inhibiting the function of BRD4's first bromodomain (BD1). This targeted inhibition disrupts the recruitment of the positive transcription elongation factor b (P-TEFb) complex to the promoters of pro-inflammatory genes, ultimately downregulating their expression. The primary signaling pathway implicated in the action of this compound in IBD is the BRD4/NF-κB pathway.[1]
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent anti-inflammatory activity in human colonic epithelial cells (HCECs) and peripheral blood mononuclear cells (PBMCs) with low cytotoxicity.[1]
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Cell Type | Stimulus | This compound Concentration | Measured Cytokines | Result | Reference |
| HCECs | TNF-α (20 ng/mL) | 5 µM | TNF-α, IL-6, IL-8 | Significant suppression of cytokine expression. | [1] |
| PBMCs | LPS (5 µg/mL) | 1 µM | TNF-α, IL-6, IL-8 | Significant inhibition of cytokine expression. | [1] |
In Vivo Efficacy
This compound has shown robust efficacy in multiple murine models of IBD, demonstrating its potential in both preventive and therapeutic settings.[1]
Table 2: In Vivo Efficacy of this compound in Murine Colitis Models
| Model | Treatment Mode | This compound Dosage & Route | Key Findings | Reference |
| DSS-induced Acute Colitis | Preventive | 5 mg/kg, p.o., QD | Significantly reversed body weight loss and prevented colonic inflammation and tissue damage. | [1] |
| DSS-induced Acute Colitis | Therapeutic | 5 mg/kg, i.p. or p.o., QD | Effectively suppressed colonic inflammation. | [1] |
| Oxazolone-induced Colitis | Therapeutic | Not specified | Significantly reversed colonic inflammation and improved survival rate. | [1] |
| Cbir1 T cell Transfer Chronic Colitis | Therapeutic | Not specified | Effectively suppressed chronic colonic inflammation. | [1] |
Pharmacokinetics and Safety
This compound exhibits favorable drug-like properties, supporting its development as an oral therapeutic.[1]
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Aqueous Solubility | >50 mg/mL | [1] |
| Liver Microsome Stability | High | [1] |
| hERG Inhibition (IC50) | > 30 µM | [1] |
| Oral Bioavailability (F) in rats | 35.3% | [1] |
This compound demonstrated low cytotoxicity in HCECs and PBMCs at effective concentrations.[1] In vivo studies also indicated low overt toxicity.[1]
Experimental Protocols
In Vitro Anti-inflammatory Assays
-
Cell Culture: Human colonic epithelial cells (HCECs) are cultured under standard conditions.
-
Pretreatment: Cells are pretreated with this compound (5 µM) for a specified duration.
-
Stimulation: Cells are then stimulated with TNF-α (20 ng/mL) for 1 hour to induce an inflammatory response.[1]
-
Analysis: The expression levels of inflammatory cytokines (TNF-α, IL-6, IL-8) are determined by quantitative real-time PCR (qRT-PCR).[1]
-
PBMC Isolation: PBMCs are isolated from healthy human donors.
-
Pretreatment: PBMCs are pretreated with this compound (1 µM).[1]
-
Stimulation: Cells are subsequently treated with lipopolysaccharide (LPS) (5 µg/mL).[1]
-
Analysis: The expression of inflammatory cytokines (TNF-α, IL-6, IL-8) is measured by qRT-PCR.[1]
-
Cell Treatment: HCECs and PBMCs are incubated with varying concentrations of this compound overnight.
-
Staining: Apoptosis and necrosis are assessed by flow cytometry using Annexin V and Propidium Iodide (PI) or a PE-conjugated Annexin V staining.[1]
-
Annexin V-positive/PI-negative cells: Early apoptotic
-
Annexin V-positive/PI-positive cells: Late apoptotic/necrotic
-
Annexin V-negative/PI-negative cells: Live
-
In Vivo Colitis Models
References
The Potent Anti-Inflammatory Properties of ZL0516: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the anti-inflammatory properties of ZL0516, a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4). By targeting BRD4, a key epigenetic reader, this compound modulates the expression of inflammatory genes, offering a promising therapeutic strategy for inflammatory conditions, particularly Inflammatory Bowel Disease (IBD). This document details the mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate the anti-inflammatory effects of this compound.
Core Mechanism of Action: Inhibition of the BRD4/NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by disrupting the interaction between BRD4 and acetylated histones, a critical step in the transcriptional activation of pro-inflammatory genes. This inhibition specifically targets the BRD4/NF-κB signaling axis, which is aberrantly activated in inflammatory conditions like IBD.[1][2][3] By binding to the BD1 domain of BRD4, this compound prevents the recruitment of the transcriptional machinery necessary for the expression of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[1][4]
Signaling Pathway Diagram
Caption: this compound inhibits the BRD4/NF-κB pathway, reducing inflammatory cytokine expression.
Quantitative Assessment of Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The data consistently demonstrates a potent, dose-dependent reduction in inflammatory markers.
In Vitro Efficacy
This compound has been shown to significantly inhibit the expression of pro-inflammatory cytokines in various cell types with low cytotoxicity.[1][3]
Table 1: In Vitro Inhibition of Inflammatory Cytokine Expression by this compound
| Cell Line | Inflammatory Stimulus | This compound Concentration | Cytokine | Percent Inhibition (%) |
| Human Colonic Epithelial Cells (HCECs) | TNFα (20 ng/mL) | 5 µM | TNFα | Significant Suppression[1] |
| Human Colonic Epithelial Cells (HCECs) | TNFα (20 ng/mL) | 5 µM | IL-6 | Significant Suppression[1] |
| Human Colonic Epithelial Cells (HCECs) | TNFα (20 ng/mL) | 5 µM | IL-8 | Significant Suppression[1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS (5 µg/mL) | 1 µM | TNFα | Significant Inhibition[1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS (5 µg/mL) | 1 µM | IL-6 | Significant Inhibition[1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS (5 µg/mL) | 1 µM | IL-8 | Significant Inhibition[1] |
| Human Small Airway Epithelial Cells (hSAECs) | Poly(I:C) | Not Specified | CIG5 | IC50: 200 nM (for ZL0590, a related compound)[5] |
| Human Small Airway Epithelial Cells (hSAECs) | Poly(I:C) | Not Specified | IL-6 | IC50: 220 nM (for a related compound)[5] |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | This compound Concentration | Observation |
| Human Colonic Epithelial Cells (HCECs) | Up to 40 µM | No significant apoptosis or necrosis[1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Up to 40 µM | No significant apoptosis or necrosis[1] |
In Vivo Efficacy in Murine Models of Colitis
This compound has demonstrated significant efficacy in suppressing colonic inflammation in various mouse models of IBD, highlighting its therapeutic potential.[1][2][3]
Table 3: In Vivo Efficacy of this compound in DSS-Induced Acute Colitis in Mice
| Treatment Group | Dosage & Administration | Key Findings |
| This compound (Preventive) | 5 mg/kg, p.o., QD | Significantly reversed body weight loss[1] |
| This compound (Therapeutic) | 5 mg/kg, i.p., QD | Significantly alleviated colitis and normalized colon tissue structure[1] |
| RVX208 (BRD4 BD2 inhibitor) | 5 mg/kg, p.o. or i.p., QD | Marginal effects observed[1] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted to evaluate the anti-inflammatory properties of this compound.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression
This protocol was used to quantify the mRNA expression levels of inflammatory cytokines.
Experimental Workflow Diagram
Caption: Workflow for quantifying cytokine mRNA expression using qRT-PCR.
Protocol:
-
Cell Culture and Treatment:
-
Human Colonic Epithelial Cells (HCECs) or Peripheral Blood Mononuclear Cells (PBMCs) were cultured under standard conditions.
-
Cells were pre-treated with this compound (1 µM or 5 µM) for a specified duration.
-
Inflammation was induced by treating the cells with TNFα (20 ng/mL) or Lipopolysaccharide (LPS; 5 µg/mL) for 1 hour.[1]
-
-
RNA Extraction: Total RNA was isolated from the cells using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcription kit.
-
Quantitative PCR:
-
qPCR was performed using a real-time PCR system.
-
The reaction mixture contained cDNA template, forward and reverse primers for the target genes (TNFα, IL-6, IL-8) and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix.
-
Thermal cycling conditions were optimized for primer annealing and extension.
-
-
Data Analysis: Relative gene expression was calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene.
Cytotoxicity Assay (Annexin V/PE Staining)
This flow cytometry-based assay was used to assess the cytotoxicity of this compound.
Protocol:
-
Cell Treatment: HCECs and PBMCs were incubated with varying concentrations of this compound (up to 40 µM) overnight.[1]
-
Cell Staining:
-
Cells were harvested and washed with cold phosphate-buffered saline (PBS).
-
Cells were resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) or PE-Annexin V were added to the cell suspension.
-
The cells were incubated in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
The stained cells were analyzed using a flow cytometer.
-
Apoptotic cells (Annexin V positive) and necrotic cells (PI/PE positive) were quantified.
-
In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model was used to evaluate the in vivo anti-inflammatory efficacy of this compound.
Experimental Workflow Diagram
Caption: Workflow for the DSS-induced colitis model to assess in vivo efficacy.
Protocol:
-
Animals: Male C57BL/6 mice were used for the study.
-
Colitis Induction: Acute colitis was induced by administering 3% (w/v) DSS in the drinking water for 9 days.[1]
-
Treatment Regimens:
-
Monitoring and Endpoint Analysis:
-
Mice were monitored daily for body weight changes, stool consistency, and rectal bleeding.
-
At the end of the study (day 9), mice were euthanized, and the colons were collected.
-
Colon length was measured, and tissue samples were collected for histological analysis (H&E staining) and measurement of inflammatory markers.
-
Conclusion
This compound is a promising anti-inflammatory agent that demonstrates potent and selective inhibition of the BRD4/NF-κB signaling pathway. The comprehensive in vitro and in vivo data highlight its ability to significantly reduce the expression of key pro-inflammatory cytokines with a favorable safety profile. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound as a potential therapeutic for inflammatory diseases such as IBD.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
ZL0516: A Technical Guide to its Binding Affinity, Selectivity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and selectivity profile of ZL0516, a potent and selective inhibitor of the first bromodomain of Bromodomain-containing protein 4 (BRD4). This document details the quantitative binding data, experimental methodologies, and the signaling pathway context for researchers in drug discovery and development.
Core Data Presentation
The following tables summarize the quantitative data regarding the binding affinity and selectivity of this compound.
Table 1: Binding Affinity of this compound for BRD4 Bromodomains
| Target | IC50 (nM) | Assay | Reference |
| BRD4 BD1 | 84 ± 7.3 | TR-FRET | [1] |
| BRD4 BD2 | 718 ± 69 | TR-FRET | [1] |
Table 2: Selectivity Profile of this compound
This compound has been reported to exhibit good selectivity over other BET (Bromodomain and Extra-Terminal) family proteins and non-BET bromodomain-containing proteins.[2][3] However, a comprehensive quantitative screening panel with specific IC50 values for other bromodomains is not extensively available in the public domain. The primary selectivity data indicates an approximately 8.5-fold preference for BRD4 BD1 over BRD4 BD2.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against BRD4 bromodomains.
Materials:
-
Recombinant human BRD4 BD1 and BRD4 BD2 proteins
-
Biotinylated histone H4 peptide (acetylated)
-
Europium-labeled anti-GST antibody (Donor fluorophore)
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor fluorophore)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound compound in various concentrations
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a master mix containing the BRD4 protein, biotinylated histone peptide, and Europium-labeled antibody in assay buffer.
-
Reaction Setup: To each well of the 384-well plate, add the this compound dilution. Subsequently, add the master mix to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium to be reached.
-
Detection: Add the Streptavidin-APC solution to each well and incubate for another period (e.g., 30 minutes) in the dark.
-
Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a pulsed excitation (e.g., at 340 nm).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression Analysis
This protocol details the measurement of the inhibitory effect of this compound on the expression of pro-inflammatory genes.
Materials:
-
Human cell line (e.g., human peripheral blood mononuclear cells - PBMCs)
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (containing SYBR Green or a specific probe)
-
Primers for target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
Cell Culture and Treatment: Culture the cells under standard conditions. Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour) before stimulating with an inflammatory agent like LPS.
-
RNA Extraction: After the treatment period, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reactions in a PCR plate by mixing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension steps).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the untreated controls.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the BRD4/NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for TR-FRET based binding affinity assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | BRD4 BD1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
ZL0516: A Selective BRD4 BD1 Inhibitor for In Vitro Research
Application Note and Experimental Protocols
Introduction
ZL0516 is a potent, selective, and orally bioavailable small molecule inhibitor that targets the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) protein BRD4.[1][2][3] BRD4 is a key epigenetic reader that plays a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BRD4 recruits transcriptional machinery to specific gene promoters, including those of pro-inflammatory cytokines. Dysregulation of BRD4 activity has been implicated in a variety of diseases, including cancer and inflammatory disorders such as Inflammatory Bowel Disease (IBD).[4][5][6] this compound exerts its effects by competitively inhibiting the binding of BRD4 to acetylated histones, thereby suppressing the transcription of downstream target genes. This document provides detailed protocols for the in vitro evaluation of this compound's biological activity in cell culture.
Mechanism of Action
This compound selectively inhibits the BD1 of BRD4, leading to the suppression of inflammatory responses.[1][2] A primary mechanism of action is the blockade of the BRD4/NF-κB signaling pathway.[1][2] In inflammatory conditions, the transcription factor NF-κB is activated and promotes the expression of numerous pro-inflammatory genes. BRD4 is a critical co-activator for NF-κB. By inhibiting BRD4, this compound prevents the recruitment of the transcriptional machinery necessary for the expression of NF-κB target genes, such as TNFα, IL-6, and IL-8.[1]
Quantitative Data Summary
The following table summarizes the key in vitro activities of this compound.
| Parameter | Cell Line | Assay | Result | Reference |
| Cytotoxicity | Human Colonic Epithelial Cells (HCECs) | Annexin V/PE Staining (Flow Cytometry) | Very low cytotoxicity up to 40 μM | [1] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Annexin V/PE Staining (Flow Cytometry) | Very low cytotoxicity up to 40 μM | [1] | |
| Anti-inflammatory Activity | HCECs | qRT-PCR (TNFα-induced cytokine expression) | Significant inhibition of TNFα, IL-6, and IL-8 at 5 μM | [1] |
| PBMCs | Not specified | Significantly inhibits TNFα- and LPS-induced expression of inflammatory cytokines | [1][3] | |
| BRD4 BD1 Affinity | Biochemical Assay | Alpha-screen | IC50 = 67-84 nM | [5] |
Experimental Protocols
Cell Culture
a. Human Colonic Epithelial Cells (HCECs)
-
Culture Medium: Colonic Epithelial Cell Medium.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency.
b. Peripheral Blood Mononuclear Cells (PBMCs)
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assay
This protocol is designed to assess the effect of this compound on cell viability using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
HCECs or PBMCs
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Annexin V-PE Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HCECs or PBMCs in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 20, 40 μM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates overnight (approximately 16-24 hours) at 37°C and 5% CO2.
-
Cell Harvesting:
-
For adherent cells (HCECs), gently wash with PBS, detach using a cell scraper or trypsin, and collect the cells.
-
For suspension cells (PBMCs), directly collect the cells.
-
-
Staining:
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-PE and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Gate on the cell population and quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).
-
Anti-inflammatory Activity Assay (qRT-PCR)
This protocol measures the ability of this compound to inhibit the expression of TNFα-induced inflammatory cytokines in HCECs.
Materials:
-
HCECs
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
Recombinant human TNFα
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., TNFα, IL6, IL8) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Seeding: Seed HCECs in 6-well plates and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with this compound (e.g., 5 μM) or vehicle (DMSO) for 24 hours.
-
Stimulation: Add TNFα (e.g., 20 ng/mL) to the wells (except for the unstimulated control) and incubate for an additional 4 hours.
-
RNA Extraction:
-
Wash the cells with PBS and lyse them using the lysis buffer from the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using the synthesized cDNA, qPCR master mix, and specific primers for the target genes and the housekeeping gene.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Compare the expression levels in this compound-treated cells to the TNFα-stimulated control.
-
Conclusion
The protocols outlined in this application note provide a framework for the in vitro characterization of this compound. These experiments will enable researchers to assess its cytotoxicity and anti-inflammatory efficacy in relevant cell models. The provided information on its mechanism of action and quantitative data serves as a valuable resource for scientists and drug development professionals investigating the therapeutic potential of selective BRD4 BD1 inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Orally Bioavailable BRD4 BD1 Inhibitor this compound Effectively Suppresses Colonic Inflammation in Animal Models of Inflammatory Bowel Disease. | Semantic Scholar [semanticscholar.org]
- 4. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromodomain-containing protein 4 (BRD4): A key player in inflammatory bowel disease and potential to inspire epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
ZL0516: Application Notes and Protocols for Preclinical Inflammatory Bowel Disease Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of ZL0516 in animal models of Inflammatory Bowel Disease (IBD). This compound is a potent and selective inhibitor of the first bromodomain (BD1) of BRD4, demonstrating significant anti-inflammatory effects by targeting the BRD4/NF-κB signaling pathway. Its favorable pharmacokinetic profile and low toxicity make it a promising candidate for IBD therapeutic development.[1][2][3]
Pharmacokinetics and Dosage Summary
This compound exhibits excellent drug-like properties, including good aqueous solubility and oral bioavailability.[1] The following tables summarize the key pharmacokinetic parameters and tested dosages in murine models.
Table 1: Pharmacokinetic Properties of this compound in Mice [1]
| Parameter | Intravenous (10 mg/kg) | Oral (20 mg/kg) |
| Cmax | 2090 ± 265 ng/mL | 605.5 ± 182 ng/mL |
| AUC0–t | 7033 ± 2161 ng.h/mL | 4966 ± 1772 ng.h/mL |
| Oral Bioavailability (F) | - | 35.3% |
Table 2: Recommended Dosage of this compound for Murine Colitis Models [1]
| Animal Model | Administration Route | Dosage | Frequency | Therapeutic Mode |
| DSS-induced acute colitis | Oral (p.o.) | 5 mg/kg | Once daily (QD) | Preventive & Therapeutic |
| Oxazolone (OXA)-induced colitis | Oral (p.o.) | 5 mg/kg | Once daily (QD) | Therapeutic |
| Cbir1 T cell-induced chronic colitis | Oral (p.o.) | 5 mg/kg | Once daily (QD) | Therapeutic |
Toxicity and Safety Profile
This compound has demonstrated a high in vivo safety profile with a maximum tolerated dose (MTD) exceeding 300 mg/kg in mice.[1] Acute and sub-chronic toxicity studies have revealed no significant adverse effects.
Table 3: Summary of In Vivo Toxicity Studies in ICR Mice [1]
| Study Type | Dosage | Duration | Observations |
| Acute Toxicity | 100 and 300 mg/kg (single oral gavage) | 7 days | No abnormal behaviors, deaths, or significant changes in body weight and food consumption. No measurable toxic effects on serum biochemistry or tissue pathology. |
| Repeated Dose | 50 mg/kg (p.o., QD) | 1 month | No measurable effects on overall health status, including body weight, hematological measures, liver function, and renal function. No detectable effects on hepatic or renal histology. |
Experimental Protocols
The following are detailed protocols for inducing and treating colitis in mice using this compound.
Dextran Sulfate Sodium (DSS)-Induced Acute Colitis Model
This model is widely used to study the pathogenesis of IBD and to evaluate the efficacy of potential therapeutics.
Materials:
-
This compound
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
8-10 week old C57BL/6 mice
-
Standard laboratory equipment for oral gavage and animal monitoring
Protocol:
-
Induction of Colitis:
-
Administer 3% (w/v) DSS in the drinking water for 7-9 consecutive days.
-
-
This compound Administration (Preventive Mode):
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer this compound orally (e.g., 5 mg/kg) once daily, starting from the first day of DSS administration and continuing for the duration of the study (9 days).[1]
-
A vehicle control group should receive the vehicle alone.
-
-
This compound Administration (Therapeutic Mode):
-
After 7 days of DSS administration, replace the DSS solution with regular drinking water.
-
Begin daily oral administration of this compound (e.g., 5 mg/kg) for the next 14 days.[1]
-
A control group should receive the vehicle.
-
-
Monitoring and Evaluation:
-
Monitor body weight, stool consistency, and presence of blood in the feces daily.
-
At the end of the experiment, euthanize the mice and collect colon tissue for histopathological analysis and measurement of inflammatory markers (e.g., TNFα, IL-17A) via qRT-PCR.[1]
-
Experimental Workflow for DSS-Induced Colitis
Caption: Workflow for preventive and therapeutic this compound administration in a DSS-induced colitis mouse model.
Mechanism of Action: Inhibition of the BRD4/NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by selectively inhibiting the BD1 domain of BRD4. This prevents the recruitment of BRD4 to acetylated histones, thereby suppressing the transcriptional activation of pro-inflammatory genes regulated by NF-κB.[1][3][4][5]
Signaling Pathway of this compound Action
Caption: this compound inhibits the BRD4/NF-κB signaling pathway, reducing pro-inflammatory gene expression.
These protocols and data provide a solid foundation for researchers to design and execute preclinical studies investigating the therapeutic potential of this compound for Inflammatory Bowel Disease. The demonstrated efficacy, oral bioavailability, and favorable safety profile highlight its potential as a novel treatment for IBD.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Orally Bioavailable BRD4 BD1 Inhibitor this compound Effectively Suppresses Colonic Inflammation in Animal Models of Inflammatory Bowel Disease. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
preparing ZL0516 stock solution for laboratory use
A Potent and Selective BRD4 BD1 Inhibitor for Laboratory Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of ZL0516, a selective inhibitor of the first bromodomain (BD1) of BRD4.
Introduction
This compound is a potent and orally bioavailable small molecule inhibitor that selectively targets the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family protein BRD4.[1][2][3] BRD4 is a key epigenetic reader that plays a crucial role in the regulation of gene transcription.[4][5] By binding to acetylated lysine residues on histones and transcription factors, BRD4 is involved in the expression of genes related to inflammation and cancer.[5][6] this compound has demonstrated significant anti-inflammatory activity by inhibiting the BRD4/NF-κB signaling pathway, making it a valuable tool for research in inflammatory diseases such as inflammatory bowel disease (IBD).[1][2][3]
Chemical and Physical Properties
This compound is a chromone derivative with the following properties:
| Property | Value | Reference |
| IUPAC Name | (R)-2-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)-3,5-dimethylphenyl)-5,7-dimethoxy-4H-chromen-4-one | [7] |
| CAS Number | 2230496-93-0 | [7] |
| Molecular Formula | C27H34N2O6 | [7] |
| Molecular Weight | 482.58 g/mol | [7] |
| Appearance | Solid | [7] |
Biological Activity
This compound exhibits selective inhibition of BRD4 BD1, leading to downstream effects on inflammatory signaling pathways.
| Target | IC50 | Assay Type | Reference |
| BRD4 BD1 | 84 ± 7.3 nM | TR-FRET | [1] |
| BRD4 BD2 | 718 ± 69 nM | TR-FRET | [1] |
Mechanism of Action
This compound exerts its anti-inflammatory effects by specifically inhibiting the interaction between BRD4 BD1 and acetylated histones. This disruption prevents the recruitment of transcriptional machinery, subsequently suppressing the activation of the NF-κB signaling pathway.[1][2] This leads to a reduction in the expression of pro-inflammatory cytokines such as TNFα, IL-6, and IL-8.[1]
Caption: Mechanism of action of this compound in the BRD4/NF-κB signaling pathway.
Protocol: Preparation of this compound Stock Solution
This protocol provides a general procedure for preparing a this compound stock solution for in vitro laboratory use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the Desired Stock Concentration and Volume: A common stock concentration for small molecules is 10 mM.
-
Calculate the Required Mass of this compound:
-
Use the following formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
-
Example for a 10 mM, 1 mL stock solution: Mass (g) = 0.010 mol/L x 0.001 L x 482.58 g/mol = 0.0048258 g = 4.83 mg
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated amount of this compound powder and add it to the tube.
-
-
Dissolving this compound:
-
Add the appropriate volume of DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.
-
-
Sterilization (Optional but Recommended for Cell Culture):
-
If the stock solution will be used in sterile cell culture applications, it can be sterilized by filtering through a 0.22 µm syringe filter into a new sterile tube.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).[7] Protect from light.
-
Safety Precautions:
-
This compound is for research use only and not for human or veterinary use.[7]
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions.
-
Handle DMSO with care as it can facilitate the absorption of other substances through the skin.
Experimental Protocols: Cell-Based Assays
This compound has been utilized in various cell-based assays to investigate its anti-inflammatory properties.
Cytotoxicity Assay
This assay is performed to determine the concentration range at which this compound is non-toxic to cells.
Methodology:
-
Cell Seeding: Seed cells (e.g., human colonic epithelial cells (HCECs) or peripheral blood mononuclear cells (PBMCs)) in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Incubation: Incubate the plate for a specified period (e.g., 24-72 hours) under standard cell culture conditions.
-
Viability Assessment: Assess cell viability using a suitable method, such as the WST-1 assay.[8] Add the viability reagent to each well and incubate as per the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. The IC50 for cytotoxicity can be determined by plotting cell viability against the log of the this compound concentration.
Anti-Inflammatory Activity Assay (qRT-PCR)
This assay measures the ability of this compound to inhibit the expression of inflammatory genes.
Methodology:
-
Cell Seeding and Pre-treatment: Seed cells in a suitable plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).[1]
-
Inflammatory Stimulation: Induce an inflammatory response by treating the cells with an inflammatory agent such as TNFα (e.g., 20 ng/mL) or LPS for a defined period (e.g., 1 hour).[1]
-
RNA Extraction and cDNA Synthesis: Lyse the cells and extract total RNA using a suitable kit. Synthesize complementary DNA (cDNA) from the extracted RNA.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for the inflammatory genes of interest (e.g., TNFα, IL-6, IL-8) and a housekeeping gene for normalization.
-
Data Analysis: Analyze the gene expression levels using the comparative Ct (ΔΔCt) method. The results will indicate the fold change in gene expression in this compound-treated cells compared to the stimulated control.
Caption: General experimental workflow for using this compound in cell-based assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Orally Bioavailable BRD4 BD1 Inhibitor this compound Effectively Suppresses Colonic Inflammation in Animal Models of Inflammatory Bowel Disease. | Semantic Scholar [semanticscholar.org]
- 4. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromodomain-containing protein 4 (BRD4): A key player in inflammatory bowel disease and potential to inspire epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZL0516 in BRD4 Function Studies
Introduction
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family, is an epigenetic reader that plays a crucial role in regulating gene expression.[1] It recognizes and binds to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[1][2] This function makes BRD4 a key player in various cellular processes, including cell cycle progression, proliferation, and inflammation.[3] Consequently, BRD4 has emerged as a significant therapeutic target for a range of diseases, including cancer and chronic inflammatory conditions.[1][3][4]
ZL0516 is a potent and selective small-molecule inhibitor of the first bromodomain (BD1) of BRD4.[5][6][7] Its high selectivity for BRD4 BD1 over the second bromodomain (BD2) and other BET family members makes it a valuable chemical probe for elucidating the specific functions of BRD4 BD1.[5][7] Furthermore, its oral bioavailability and favorable pharmacokinetic properties enable its use in both in vitro and in vivo studies to investigate the therapeutic potential of targeting BRD4.[5][6]
Quantitative Data
Binding Affinity and Selectivity of this compound
The inhibitory activity of this compound was determined using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.
| Target | IC50 (nM) | Selectivity (BD2/BD1) |
| BRD4 BD1 | 84 ± 7.3 | ~10-fold |
| BRD4 BD2 | 718 ± 69 |
Table 1: In vitro binding affinity of this compound for BRD4 bromodomains. Data sourced from TR-FRET assays.[5]
Cellular Activity of this compound
This compound has been shown to effectively inhibit the expression of BRD4-dependent pro-inflammatory genes in cellular models.
| Cell Line | Stimulus | Target Gene | IC50 (µM) |
| hSAECs | poly(I/C) | CIG5 | 0.28 ± 0.03 |
| hSAECs | poly(I/C) | IL-6 | 0.31 ± 0.02 |
Table 2: Cellular anti-inflammatory activity of this compound in human small airway epithelial cells (hSAECs).[5]
In Vivo Pharmacokinetics of this compound
Pharmacokinetic studies in rats demonstrate that this compound has good oral bioavailability and plasma exposure.
| Administration | Dose (mg/kg) | Cmax (ng/mL) | AUC0–t (ng·h/mL) | Oral Bioavailability (F) |
| Intravenous (i.v.) | 10 | 2090 ± 265 | 7033 ± 2161 | N/A |
| Oral (p.o.) | 20 | 605.5 ± 182 | 4966 ± 1772 | 35.3% |
Table 3: Pharmacokinetic parameters of this compound in rats.[5]
Signaling Pathways and Experimental Workflows
BRD4/NF-κB Signaling Pathway Inhibition by this compound
BRD4 is a key coactivator for the NF-κB signaling pathway, which is crucial for the expression of inflammatory cytokines.[3] Upon stimulation by agents like TNFα or LPS, the NF-κB subunit RelA is activated and translocates to the nucleus. BRD4 binds to acetylated RelA, recruiting the transcriptional machinery to promote the expression of pro-inflammatory genes like IL-6 and IL-8.[3][5] this compound, by selectively inhibiting BRD4 BD1, disrupts the interaction between BRD4 and the acetylated transcription factors, thereby suppressing inflammatory gene expression.[5][8]
Experimental Workflow: In Vitro Anti-Inflammatory Assay
This workflow outlines the steps to assess the anti-inflammatory effect of this compound in a cellular context using qRT-PCR.
Experimental Workflow: TR-FRET Binding Assay
This diagram illustrates the general procedure for determining the binding affinity of this compound to BRD4 bromodomains.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol is for determining the IC50 value of this compound for BRD4 BD1 and BD2.
Materials:
-
Recombinant BRD4 BD1 (human, amino acids 49-170) and BRD4 BD2 (human, amino acids 349-461) labeled with Europium (Eu³⁺) chelate (Donor).[9][10]
-
Biotinylated peptide ligand containing acetylated lysines.[10]
-
Allophycocyanin (APC)-labeled avidin (Acceptor).[10]
-
This compound stock solution (in DMSO).
-
TR-FRET Assay Buffer.
-
384-well assay plates (low-volume, black).
-
Plate reader capable of TR-FRET measurements.
Procedure:
-
Prepare serial dilutions of this compound in TR-FRET assay buffer. Also prepare a DMSO-only control.
-
In a 384-well plate, add the diluted this compound or DMSO control.
-
Add the BRD4-Eu³⁺ (donor) solution to each well.
-
Initiate the reaction by adding the mixture of biotinylated peptide ligand and APC-avidin (acceptor).[10]
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (Eu³⁺ donor) and ~665 nm (APC acceptor).
-
Calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm).
-
Plot the signal ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for measuring the effect of this compound on the expression of BRD4 target genes.
Materials:
-
Human cell line of interest (e.g., HCECs, PBMCs).[5]
-
Cell culture medium and supplements.
-
This compound.
-
Inflammatory stimulus (e.g., TNFα, LPS).[5]
-
RNA isolation kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for target genes (e.g., IL6, IL8, TNF) and a housekeeping gene (e.g., GAPDH).
-
qPCR instrument.
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-5 µM) or vehicle (DMSO) for 1-2 hours.[5]
-
Add the inflammatory stimulus (e.g., 20 ng/mL TNFα or 5 µg/mL LPS) and incubate for the desired time (e.g., 1-6 hours).[5]
-
Harvest the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the isolated RNA.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the results using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Immunofluorescence Staining
This protocol is for visualizing the effect of this compound on the activation of the BRD4/NF-κB signaling pathway.[5]
Materials:
-
Cells cultured on glass coverslips.
-
This compound and inflammatory stimulus (e.g., TNFα).
-
Paraformaldehyde (PFA) for fixation.
-
Triton X-100 or another permeabilization agent.
-
Blocking solution (e.g., bovine serum albumin in PBS).
-
Primary antibodies (e.g., anti-p276RelA, anti-H3K122ac).[5]
-
Fluorophore-conjugated secondary antibodies.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
Procedure:
-
Treat cells on coverslips with this compound and/or TNFα as described in the qRT-PCR protocol.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding by incubating with blocking solution for 1 hour.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash with PBS and incubate with appropriate fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.[5]
Application Notes
-
Selective Probing of BRD4 BD1 Function: this compound's ~10-fold selectivity for BD1 over BD2 allows researchers to dissect the specific roles of the first bromodomain in gene regulation and disease pathology, distinguishing its functions from those of BD2.[5][11]
-
Inflammation Research: this compound potently suppresses the expression of key pro-inflammatory cytokines (IL-6, IL-8, TNFα) in vitro and shows efficacy in animal models of inflammatory bowel disease (IBD).[5][8] This makes it an excellent tool for studying the role of BRD4 in inflammatory signaling and for preclinical evaluation of BRD4 BD1 inhibition as an anti-inflammatory strategy.
-
Cancer Biology: BRD4 is a well-established target in various cancers, often through its regulation of oncogenes like c-MYC.[12] While direct studies of this compound on c-MYC are not detailed in the provided context, its ability to inhibit BRD4 function suggests it can be used to investigate the downstream effects on oncogenic transcription programs that are dependent on BRD4 BD1.
-
In Vivo Pharmacological Studies: The demonstrated oral bioavailability and favorable pharmacokinetic profile of this compound make it a suitable compound for in vivo studies in animal models to explore the systemic effects of selective BRD4 BD1 inhibition.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | BRD4 BD1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Orally Bioavailable BRD4 BD1 Inhibitor this compound Effectively Suppresses Colonic Inflammation in Animal Models of Inflammatory Bowel Disease. | Semantic Scholar [semanticscholar.org]
- 9. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of Bromodomain-Containing Protein 4 from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
ZL0516: Application Notes and Protocols for LPS-Induced Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ZL0516, a potent and selective BRD4 BD1 inhibitor, for the treatment of lipopolysaccharide (LPS)-induced inflammation. Detailed protocols for in vitro and in vivo experimental models are provided to facilitate research and development of this compound as a potential therapeutic agent for inflammatory conditions.
This compound has been shown to significantly suppress inflammatory responses by blocking the activation of the BRD4/NF-κB signaling pathway.[1][2] It effectively inhibits the expression of pro-inflammatory cytokines in various cell types and demonstrates efficacy in animal models of inflammation.[1]
Data Presentation
In Vitro Efficacy of this compound on LPS-Induced Cytokine Expression in Human PBMCs
| Treatment Group | IL-6 Expression (Fold Change vs. Control) | IL-8 Expression (Fold Change vs. Control) | TNF-α Expression (Fold Change vs. Control) |
| Control | 1.0 | 1.0 | 1.0 |
| LPS (5 µg/mL) | Significantly Increased | Significantly Increased | Significantly Increased |
| This compound (1 µM) + LPS (5 µg/mL) | Markedly Inhibited | Markedly Inhibited | Markedly Inhibited |
Data summarized from studies demonstrating that this compound pretreatment significantly blocks the LPS-induced upregulation of key inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).[1]
In Vivo Efficacy of this compound in a Mouse Model of DSS-Induced Colitis
| Treatment Group | Body Weight Loss | Colon Histology (H&E Staining) | Histopathological Score |
| Control | Normal | Normal Colon Structure | Normal |
| DSS (3%) | Significant Loss | Damaged Colon Tissue | Severe Colitis |
| This compound (5 mg/kg, p.o.) + DSS (3%) | Significantly Reversed | Alleviated Damage | Effectively Inhibited Colitis |
| This compound (5 mg/kg, i.p.) + DSS (3%) | Not specified | Significantly Alleviated Damage | Effectively Inhibited Colitis |
This compound, administered either orally (p.o.) or intraperitoneally (i.p.), has been shown to be effective in mitigating the symptoms of dextran sulfate sodium (DSS)-induced colitis in mice, a model relevant to inflammatory bowel disease.[1]
Signaling Pathway
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the BRD4/NF-κB signaling pathway.
References
Application Notes and Protocols: ZL0516 in Combination with Other Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale and experimental protocols for investigating the therapeutic potential of ZL0516, a selective BRD4 BD1 inhibitor, in combination with other anti-inflammatory agents for the treatment of inflammatory diseases, particularly Inflammatory Bowel Disease (IBD).
Introduction
This compound is a potent and orally bioavailable small molecule that selectively inhibits the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) protein BRD4. BRD4 is a critical epigenetic reader that plays a key role in the transcription of pro-inflammatory genes. By binding to acetylated lysine residues on histones, BRD4 recruits transcriptional machinery to the promoters and enhancers of genes involved in inflammation, including those regulated by the NF-κB signaling pathway. In inflammatory conditions such as IBD, the BRD4/NF-κB signaling axis is often aberrantly activated, leading to excessive production of inflammatory cytokines like TNF-α, IL-6, and IL-8, which drives disease pathology.
While this compound has demonstrated significant anti-inflammatory effects as a monotherapy in preclinical models of IBD, combination therapy represents a promising strategy to enhance therapeutic efficacy, overcome potential drug resistance, and reduce side effects.[1] Combining this compound with standard-of-care anti-inflammatory drugs that act on different signaling pathways could lead to synergistic effects. This document outlines the rationale and provides detailed protocols for testing the combination of this compound with a TNF-α inhibitor, a cornerstone of IBD therapy.
Mechanism of Action and Rationale for Combination Therapy
This compound exerts its anti-inflammatory effects by competitively binding to the acetyl-lysine binding pocket of BRD4's first bromodomain, preventing its association with chromatin. This disrupts the BRD4-NF-κB interaction, thereby suppressing the transcription of a wide array of pro-inflammatory genes.
Signaling Pathway of this compound and a Proposed Combination with a TNF-α Inhibitor
Caption: Proposed dual-inhibition strategy targeting inflammation.
The rationale for combining this compound with a TNF-α inhibitor is to target two distinct but interconnected nodes of the inflammatory cascade. While the TNF-α inhibitor directly neutralizes a key inflammatory cytokine, this compound acts upstream to broadly suppress the transcriptional program responsible for producing a range of inflammatory mediators. This dual approach is hypothesized to result in a more profound and durable anti-inflammatory response.
Quantitative Data Summary
The following tables present hypothetical data from a proposed in vitro study assessing the synergistic anti-inflammatory effects of this compound in combination with a TNF-α inhibitor (e.g., Infliximab) in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Table 1: Effect of this compound and TNF-α Inhibitor on Pro-inflammatory Cytokine Production in LPS-stimulated PBMCs
| Treatment Group | Concentration | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD |
| Vehicle Control | - | 25.4 ± 8.1 | 15.2 ± 5.3 |
| LPS (1 µg/mL) | - | 2589.3 ± 154.7 | 3105.7 ± 210.9 |
| This compound | 1 µM | 1350.1 ± 98.2 | 1620.4 ± 115.6 |
| TNF-α Inhibitor | 1 µg/mL | 150.7 ± 25.6 | 2485.1 ± 189.3 |
| This compound + TNF-α Inhibitor | 1 µM + 1 µg/mL | 85.3 ± 15.9 | 950.6 ± 78.4 |
Table 2: Synergism Analysis using Combination Index (CI)
| Drug Combination | Effect Measured | CI Value | Interpretation |
| This compound + TNF-α Inhibitor | Inhibition of TNF-α | < 1 | Synergistic |
| This compound + TNF-α Inhibitor | Inhibition of IL-6 | < 1 | Synergistic |
Note: The data presented in these tables are illustrative and intended to represent the expected outcomes of the proposed experiments. Actual results may vary.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with other anti-inflammatory agents.
Protocol 1: In Vitro Assessment of Anti-inflammatory Synergy in Human PBMCs
Objective: To determine if this compound and a TNF-α inhibitor have synergistic effects in reducing the production of pro-inflammatory cytokines in human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
TNF-α inhibitor (e.g., Infliximab)
-
ELISA kits for human TNF-α and IL-6
-
96-well cell culture plates
Methodology:
-
Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Pre-treat the cells for 1 hour with varying concentrations of this compound, the TNF-α inhibitor, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants by centrifugation.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
Analyze the data for synergy using the Chou-Talalay method to calculate a Combination Index (CI). A CI value < 1 indicates synergy.
Protocol 2: In Vivo Evaluation in a DSS-induced Colitis Mouse Model
Objective: To assess the in vivo efficacy of this compound in combination with a TNF-α inhibitor in a mouse model of colitis.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS)
-
This compound
-
Anti-mouse TNF-α antibody
-
Vehicle for oral gavage and intraperitoneal injection
-
Tools for monitoring body weight, stool consistency, and rectal bleeding.
Experimental Workflow:
Caption: Workflow for the in vivo DSS-induced colitis study.
Methodology:
-
Acclimatize C57BL/6 mice for one week.
-
Randomly assign mice to the following treatment groups (n=8-10 per group):
-
Group 1: Healthy Control (no DSS)
-
Group 2: DSS + Vehicle
-
Group 3: DSS + this compound (e.g., 5 mg/kg, oral gavage)
-
Group 4: DSS + Anti-TNF-α antibody (e.g., 5 mg/kg, i.p. injection)
-
Group 5: DSS + this compound + Anti-TNF-α antibody
-
-
Induce acute colitis by administering 3% (w/v) DSS in the drinking water for 7-9 days.
-
Administer treatments daily starting from day 1 of DSS administration.
-
Monitor mice daily for body weight loss, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).
-
On day 9, euthanize the mice and collect colon tissues.
-
Measure colon length and perform histological analysis (H&E staining) to assess tissue damage and inflammation.
-
Homogenize a portion of the colon tissue to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Use another portion of the colon tissue to quantify pro-inflammatory cytokine levels (TNF-α, IL-6) via ELISA or qPCR.
-
Statistically analyze the differences between treatment groups.
Conclusion
The selective inhibition of BRD4 BD1 by this compound presents a novel therapeutic strategy for inflammatory diseases. The protocols outlined in these application notes provide a robust framework for investigating the synergistic potential of this compound in combination with established anti-inflammatory agents like TNF-α inhibitors. Successful demonstration of synergy in these preclinical models would provide a strong rationale for the clinical development of this compound as part of a combination therapy regimen for IBD and other inflammatory disorders.
References
Application Notes and Protocols for Investigating Epigenetic Mechanisms of Inflammation Using ZL0516
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZL0516 is a potent, selective, and orally bioavailable inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) protein BRD4.[1][2] BRD4 is a critical epigenetic reader that binds to acetylated histones and regulates the transcription of genes involved in inflammatory responses.[3][4] Dysregulation of BRD4 activity is implicated in a variety of inflammatory diseases, including inflammatory bowel disease (IBD).[1][3][5] this compound offers a valuable tool for investigating the role of BRD4 BD1 in inflammatory signaling and for the potential development of novel anti-inflammatory therapeutics.
These application notes provide a summary of the mechanism of action of this compound, its effects on inflammatory pathways, and detailed protocols for its use in in vitro and in vivo models of inflammation.
Mechanism of Action
This compound exerts its anti-inflammatory effects by specifically inhibiting the BRD4/NF-κB signaling pathway.[1][6] BRD4 plays a crucial role in the activation of NF-κB, a master regulator of inflammation.[5][7] In inflammatory conditions, the RelA subunit of NF-κB is acetylated, creating a binding site for the bromodomain of BRD4.[8] The recruitment of BRD4 to chromatin then facilitates the transcription of a wide range of pro-inflammatory genes, including cytokines and chemokines.[3][4]
This compound, by binding to the BD1 domain of BRD4, prevents its interaction with acetylated histones and the acetylated RelA subunit of NF-κB. This disruption of the BRD4-NF-κB interaction leads to the suppression of NF-κB-mediated transcription of inflammatory genes, thereby reducing the inflammatory response.[1] Evidence suggests that this inhibition is marked by a decrease in histone H3 lysine 122 acetylation (H3K122ac) and phosphorylation of RelA at serine 276.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy and cellular effects of this compound in various inflammatory models.
Table 1: In Vitro Inhibition of Inflammatory Gene Expression by this compound
| Cell Line | Inflammatory Stimulus | Target Gene | IC50 Value (μM) | Reference |
| Human Small Airway Epithelial Cells (hSAECs) | poly(I/C) | CIG5 | 0.28 ± 0.03 | [1] |
| Human Small Airway Epithelial Cells (hSAECs) | poly(I/C) | IL-6 | 0.31 ± 0.02 | [1] |
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Cell Type | Inflammatory Stimulus | This compound Concentration | Effect | Reference |
| Human Colonic Epithelial Cells (HCECs) | TNFα (20 ng/mL) | 5 µM | Significantly suppressed the expression of TNFα, IL-6, and IL-8. | [1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) (5 µg/mL) | 1 µM | Markedly inhibited the expression of IL-6, IL-8, and TNFα. | [1] |
Table 3: In Vivo Efficacy of this compound in a Murine Model of Colitis
| Animal Model | Treatment | Dosage | Effect | Reference |
| Dextran Sulfate Sodium (DSS)-induced colitis in mice | This compound (preventive mode) | 5 mg/kg, p.o., QD | Significantly reversed body weight loss and prevented colonic inflammation and tissue damage. | [1] |
| Dextran Sulfate Sodium (DSS)-induced acute colitis in mice | This compound | 5 mg/kg, i.p., QD | Significantly alleviated DSS-induced acute colitis and normalized the structure of damaged colon tissue. | [1] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of TNFα-induced Inflammation in Human Colonic Epithelial Cells (HCECs)
This protocol describes how to assess the anti-inflammatory effect of this compound on HCECs stimulated with TNFα.
Materials:
-
Human Colonic Epithelial Cells (HCECs)
-
Colonic Epithelial Cell Medium
-
This compound
-
Recombinant Human TNFα
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Cell Culture: Culture HCECs in colonic epithelial cell medium in a humidified atmosphere of 5% CO2 at 37°C.[1]
-
Cell Seeding: Seed HCECs in appropriate culture plates and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-treat the cells with this compound at a final concentration of 5 µM for a specified duration (e.g., 2 hours).[1] Include a vehicle control (e.g., DMSO).
-
Inflammatory Stimulus: Add TNFα to the media to a final concentration of 20 ng/mL and incubate for 1 hour.[1]
-
Cell Lysis and RNA Extraction: Wash the cells with PBS and lyse them using a suitable lysis buffer. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantitative Real-Time PCR (qRT-PCR): Synthesize cDNA from the extracted RNA. Perform qRT-PCR to quantify the expression levels of inflammatory genes such as TNFα, IL-6, and IL-8. Normalize the expression to a housekeeping gene (e.g., GAPDH).
Protocol 2: In Vitro Inhibition of LPS-induced Inflammation in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol details the procedure to evaluate the inhibitory effect of this compound on LPS-stimulated PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with fetal bovine serum and antibiotics
-
This compound
-
Lipopolysaccharide (LPS)
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Cell Culture: Culture PBMCs in supplemented RPMI-1640 medium at 37°C in a humidified 5% CO2 atmosphere.[1]
-
This compound Pre-treatment: Pre-treat the PBMCs with this compound at a final concentration of 1 µM for a specified duration (e.g., 2 hours).[1] Include a vehicle control.
-
Inflammatory Stimulus: Add LPS to the media to a final concentration of 5 µg/mL and incubate for a suitable time (e.g., 4-6 hours).[1]
-
Cell Lysis and RNA Extraction: Collect the cells, wash with PBS, and lyse them. Extract total RNA as described in Protocol 1.
-
qRT-PCR: Perform qRT-PCR to measure the expression of inflammatory genes such as IL-6, IL-8, and TNFα.
Protocol 3: Immunofluorescence Staining for H3K122 Acetylation
This protocol allows for the visualization of changes in a key epigenetic mark following this compound treatment.
Materials:
-
Cells cultured on coverslips
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against H3K122ac
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound and/or an inflammatory stimulus as described in the previous protocols.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against H3K122ac diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides using mounting medium, and visualize using a fluorescence microscope.
Visualizations
Caption: this compound inhibits the BRD4/NF-κB signaling pathway.
Caption: In vitro experimental workflow for testing this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Orally Bioavailable BRD4 BD1 Inhibitor this compound Effectively Suppresses Colonic Inflammation in Animal Models of Inflammatory Bowel Disease. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. BET bromodomain inhibitors attenuate transcription of a subset of IL-1-induced NF-κB targets that promote inflammation in β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromodomain-containing protein 4 (BRD4): A key player in inflammatory bowel disease and potential to inspire epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Role of BET Proteins in Inflammation and CNS Diseases [frontiersin.org]
- 8. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting ZL0516 Solubility in Aqueous Solutions: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with ZL0516 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
This compound has been described as having excellent aqueous solubility as part of its favorable pharmacokinetic properties.[1] However, specific quantitative values for its solubility in various aqueous buffers are not consistently reported in publicly available literature. The solubility can be significantly influenced by the pH, ionic strength, and composition of the buffer.
Q2: I am observing precipitation of this compound when I dilute my stock solution into my aqueous assay buffer. What could be the cause?
Several factors can lead to the precipitation of this compound upon dilution into an aqueous buffer:
-
Buffer pH: The solubility of a compound can be highly dependent on the pH of the solution, especially for molecules with ionizable groups. This compound's solubility may decrease at certain pH values.
-
Buffer Composition: Specific ions or components in your buffer could be interacting with this compound, leading to the formation of less soluble salts or complexes.
-
High Concentration: You might be exceeding the solubility limit of this compound in your final assay conditions.
-
Temperature: Temperature can influence solubility. A significant change in temperature between your stock solution and the assay buffer could cause precipitation.
Q3: How can I improve the solubility of this compound in my aqueous experimental setup?
If you are encountering solubility issues, consider the following troubleshooting strategies:
-
Optimize Buffer pH: Experiment with slight adjustments to the pH of your buffer to find a range where this compound is more soluble.
-
Adjust Ionic Strength: Modifying the salt concentration (e.g., NaCl) in your buffer can sometimes improve the solubility of small molecules.
-
Use of Co-solvents: For challenging cases, the addition of a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) to your final solution may be necessary. However, it is crucial to first validate the tolerance of your experimental system (e.g., cells, proteins) to the chosen co-solvent and its concentration.
-
Sonication: Gentle sonication can sometimes help to dissolve precipitated compounds.
-
Freshly Prepared Solutions: Always use freshly prepared dilutions of this compound for your experiments to minimize the chances of precipitation over time.
Quantitative Data Summary
While specific solubility values for this compound in various buffers are not extensively documented in the literature, the following table summarizes its key chemical properties.
| Property | Value | Reference |
| Molecular Formula | C27H34N2O6 | [2] |
| Molecular Weight | 482.58 g/mol | [2] |
| General Aqueous Solubility | Described as "excellent" | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add an appropriate volume of a suitable solvent to the this compound powder. Based on general practices for similar compounds, high-purity dimethyl sulfoxide (DMSO) is often a good initial choice for creating a high-concentration stock solution.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but be cautious of potential compound degradation.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Assessing this compound Solubility in an Aqueous Buffer
-
Prepare a series of dilutions: From your this compound stock solution (e.g., in DMSO), prepare a serial dilution in your target aqueous buffer.
-
Incubation: Incubate the dilutions at the desired experimental temperature for a set period (e.g., 1-2 hours).
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation or cloudiness.
-
Spectrophotometric Analysis (Optional): For a more quantitative assessment, centrifuge the samples to pellet any precipitate and measure the absorbance of the supernatant at a wavelength where this compound absorbs. A decrease in the expected absorbance would indicate precipitation.
Visual Troubleshooting Guide
The following workflow provides a step-by-step guide to troubleshooting this compound solubility issues.
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: Optimizing ZL0516 Concentration for Cell-Based Assays
Welcome to the technical support center for ZL0516, a potent and selective inhibitor of the first bromodomain (BD1) of the BRD4 protein. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4). By binding to BD1, this compound prevents BRD4 from interacting with acetylated histones, thereby disrupting the transcription of key genes involved in inflammation and cell proliferation. A primary pathway affected is the BRD4/NF-κB signaling axis.[1]
Q2: What is the recommended starting concentration for this compound in a new cell line?
For a new cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. A good starting point for a cell viability or proliferation assay would be a range from 10 nM to 10 µM. For functional assays, such as measuring the inhibition of cytokine expression, concentrations between 1 µM and 5 µM have been shown to be effective in certain cell types.[1]
Q3: Is this compound cytotoxic?
This compound has demonstrated low cytotoxicity in human colonic epithelial cells (HCECs) and peripheral blood mononuclear cells (PBMCs), with no significant apoptosis or necrosis observed at concentrations up to 40 µM.[1] However, cytotoxicity can be cell-type dependent, and it is always recommended to perform a viability assay in your specific cell line of interest.
Q4: How should I dissolve and store this compound?
This compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q5: What are the known downstream targets of this compound?
By inhibiting BRD4, this compound can modulate the expression of various downstream target genes. In the context of inflammation, it has been shown to suppress the expression of TNFα, IL-6, and IL-8.[1] Given that BRD4 is a key regulator of the oncogene c-Myc, it is highly probable that this compound will also decrease c-Myc expression in cancer cell lines, a common effect of BRD4 inhibitors.
Troubleshooting Guide
Issue 1: No or weak inhibitory effect observed.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations. It is crucial to determine the IC50 value for your specific cell line and assay.
-
-
Possible Cause 2: Compound Instability.
-
Solution: Ensure that the this compound stock solution has been stored correctly and that fresh dilutions are made for each experiment. The stability of this compound in cell culture media over long incubation periods should be considered; for experiments longer than 24-48 hours, replenishing the media with fresh compound may be necessary.
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Solution: The cellular context is critical for the activity of BRD4 inhibitors. Some cell lines may have compensatory mechanisms or a lower dependence on BRD4 signaling for the process you are studying. Consider using a positive control cell line known to be sensitive to BRD4 inhibition.
-
-
Possible Cause 4: Assay-related Issues.
-
Solution: Verify the validity of your assay. Ensure that your readout is robust and that your controls (vehicle and positive) are behaving as expected. For gene expression studies, check the efficiency of your primers and the integrity of your RNA. For protein analysis, ensure the quality of your antibodies.
-
Issue 2: High variability between replicate wells or experiments.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous cell suspension before seeding and be precise with your pipetting. Inconsistent cell numbers per well can significantly impact the results.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates.
-
Solution: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experiments or ensure proper humidification of the incubator.
-
-
Possible Cause 3: Inconsistent Compound Dilution.
-
Solution: Prepare a fresh serial dilution of this compound for each experiment. Ensure thorough mixing at each dilution step.
-
Issue 3: Unexpected cytotoxicity observed.
-
Possible Cause 1: High DMSO Concentration.
-
Solution: Ensure that the final concentration of DMSO in your cell culture media is below a toxic level, typically less than 0.5%. Remember to include a vehicle control with the same DMSO concentration as your highest this compound treatment.
-
-
Possible Cause 2: Off-target Effects.
-
Solution: While this compound is a selective BRD4 BD1 inhibitor, high concentrations may lead to off-target effects. Try to use the lowest effective concentration determined from your dose-response experiments.
-
-
Possible Cause 3: Cell Line Sensitivity.
-
Solution: Some cell lines may be inherently more sensitive to perturbations in BRD4 function. Perform a detailed cytotoxicity assay (e.g., Annexin V/PI staining) to distinguish between apoptosis and necrosis.
-
Data Presentation
Table 1: Summary of Effective this compound Concentrations in Cell-Based Assays
| Cell Type | Assay | Effective Concentration | IC50 | Notes |
| Human Colonic Epithelial Cells (HCECs) | Inhibition of TNFα-induced inflammatory cytokine expression (qRT-PCR) | 5 µM | Not Reported | Pre-treatment with 5 µM this compound significantly suppressed TNFα, IL-6, and IL-8 expression.[1] |
| Human Colonic Epithelial Cells (HCECs) | Cytotoxicity (Annexin V/PE staining) | Up to 40 µM | Not Applicable | No significant cytotoxicity observed.[1] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of LPS-induced inflammatory cytokine expression (qRT-PCR) | 1 µM | Not Reported | Pre-treatment with 1 µM this compound significantly suppressed inflammatory cytokine expression. |
| Peripheral Blood Mononuclear Cells (PBMCs) | Cytotoxicity (Annexin V/PE staining) | Up to 40 µM | Not Applicable | No significant cytotoxicity observed.[1] |
Experimental Protocols
1. Cell Viability/Proliferation Assay (e.g., using a resazurin-based reagent)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A typical starting range would be from 10 µM down to 10 nM. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Assay: Add the resazurin-based reagent according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound or vehicle control for the specified time.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using target-specific primers (e.g., for TNFα, IL-6, IL-8, or c-Myc) and a suitable qPCR master mix. Include a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
References
Technical Support Center: Improving the Bioavailability of ZL0516 in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of the BRD4 BD1 inhibitor, ZL0516.
Frequently Asked Questions (FAQs)
Q1: What are the known pharmacokinetic properties of this compound in its standard formulation?
A1: this compound has demonstrated favorable druglike properties, including good aqueous solubility (>50 mg/mL) and a moderate oral bioavailability of 35.3% in animal models.[1][2] Key pharmacokinetic parameters are summarized in the table below.
Q2: What are the primary challenges when administering this compound orally in animal models?
A2: While this compound has good aqueous solubility, its moderate oral bioavailability suggests that factors such as first-pass metabolism or efflux transporter activity may limit its systemic exposure. For structurally similar compounds, poor metabolic stability has been a noted issue.
Q3: What are the most promising strategies to improve the oral bioavailability of this compound?
A3: Based on studies with similar poorly soluble compounds and BRD4 inhibitors, two primary strategies are recommended:
-
Nano-encapsulation: Formulating this compound into nanoparticles, such as those made with Poly(lactic-co-glycolic acid) (PLGA), can protect the drug from degradation, enhance absorption, and allow for sustained release. Studies on other BRD4 inhibitors have shown that nano-encapsulation can significantly increase in vivo efficacy at much lower doses.
-
Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that can improve the absorption of lipophilic drugs by forming a microemulsion in the gastrointestinal tract. This can enhance solubility and bypass first-pass metabolism.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between subjects. | Inconsistent oral gavage technique. Food effects on absorption. | Ensure consistent administration volume and technique. Standardize fasting period before dosing. |
| Lower than expected plasma exposure (low Cmax and AUC). | Poor absorption from the GI tract. Rapid first-pass metabolism. | Consider formulating this compound into a nano-delivery system (e.g., PLGA nanoparticles) or a lipid-based formulation (e.g., SEDDS) to enhance absorption and protect against metabolism. |
| Rapid clearance and short half-life. | High metabolic rate. | A sustained-release nano-formulation can help prolong the drug's presence in circulation. |
| Precipitation of the compound in the formulation. | Poor choice of vehicle or excipients. | For standard formulations, ensure the vehicle maintains this compound in solution. For advanced formulations, optimize the drug-to-carrier ratio and excipient selection. |
Quantitative Data on this compound Bioavailability
The following table summarizes the known pharmacokinetic parameters of this compound in a standard formulation and provides an illustrative example of the potential improvements with a nano-formulation, based on data from similar compounds.
| Parameter | This compound (Standard Formulation) [1][2] | Illustrative Example: Poorly Soluble Drug (Nano-formulation) | Potential Improvement |
| Dose (p.o.) | 20 mg/kg | Not specified | - |
| Cmax (ng/mL) | 605.5 ± 182 | 46,980 ± 13,000 | Significant increase in maximum plasma concentration. |
| AUC0–t (ng.h/mL) | 4966 ± 1772 | Increased by ~26-fold | Substantial increase in total drug exposure. |
| Oral Bioavailability (F) | 35.3% | Increased by ~26-fold | Markedly improved fraction of the drug reaching systemic circulation. |
Note: The nano-formulation data is illustrative and based on a different compound to show the potential magnitude of improvement.
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of this compound in Rodents
-
Animal Model: Male Sprague-Dawley rats (n=5 per group).
-
Formulation Preparation:
-
Intravenous (IV): Dissolve this compound in a vehicle of 10% DMSO, 60% PEG400, and 30% saline to a final concentration for a 10 mg/kg dose.
-
Oral (p.o.): Suspend this compound in a suitable vehicle for a 20 mg/kg dose.
-
-
Administration:
-
Administer the IV dose via the tail vein.
-
Administer the oral dose via oral gavage.
-
-
Blood Sampling: Collect blood samples from the jugular vein at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dosing).
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and F%) using appropriate software.
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)
-
Organic Phase Preparation: Dissolve a specific amount of this compound and 250 mg of PLGA in 5 mL of an organic solvent such as dichloromethane.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of a stabilizer, such as polyvinyl alcohol (PVA), in distilled water.
-
Emulsification: Add the organic phase to the aqueous phase and sonicate the mixture on an ice bath. The sonication parameters (e.g., power, time) need to be optimized to achieve the desired particle size.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the particles. Wash the pellet with distilled water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a cryoprotectant solution (e.g., trehalose) and freeze-dry to obtain a powder that can be stored and reconstituted for oral administration.
Visualizations
Caption: Workflow for assessing and improving this compound bioavailability.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
References
ZL0516 Technical Support Center: Stability and Storage Best Practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of ZL0516. Adherence to these best practices is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term and short-term storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a dry, dark environment. Short-term storage (days to weeks) at 0-4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1][2] When stored properly, this compound is expected to be stable for over three years.[1]
Q2: How should I store this compound in solution?
A2: this compound is soluble in DMSO.[1] Stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
Q3: Is this compound stable at room temperature during shipping?
A3: Yes, this compound is shipped as a non-hazardous chemical at ambient temperature and is stable for several weeks under normal shipping and customs handling times.[1] Upon receipt, it is crucial to transfer it to the recommended storage conditions.
Q4: I don't see any powder in the vial. Is it empty?
A4: this compound is provided as a solid powder.[1] In small quantities, the powder can coat the walls or bottom of the vial, making it difficult to see. Before opening, centrifuge the vial to collect all the powder at the bottom. When preparing a solution, ensure the solvent comes into contact with all inner surfaces of the vial.
Q5: My this compound solution appears to have precipitated. What should I do?
A5: Precipitation can occur if the compound's solubility limit is exceeded or if it has been stored improperly. Gently warm the solution and vortex or sonicate to try and redissolve the precipitate. If precipitation persists, it may be necessary to prepare a fresh stock solution. Ensure that the solvent is pure and that the storage temperature has been consistently maintained.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause 1: Compound Degradation in Culture Media. this compound, like many small molecules, may be unstable in the aqueous environment of cell culture media.
-
Troubleshooting Step: Minimize the pre-incubation time of this compound in the media before adding it to the cells. Prepare fresh dilutions from a frozen stock solution for each experiment.
-
-
Possible Cause 2: Adsorption to Labware. The compound may adsorb to plastic surfaces, reducing the effective concentration in your experiment.
-
Troubleshooting Step: Use low-adhesion microplates and pipette tips. Pre-incubating the labware with a blocking agent like bovine serum albumin (BSA) can also help.
-
-
Possible Cause 3: Repeated Freeze-Thaw Cycles. Multiple freeze-thaw cycles of the DMSO stock solution can lead to compound degradation.
-
Troubleshooting Step: Aliquot the stock solution into single-use volumes to avoid repeated temperature cycling.
-
Issue 2: Variability in experimental results between different batches of this compound.
-
Possible Cause: Improper Storage of an Older Batch. If an older batch was not stored according to the recommended guidelines, it may have degraded over time.
-
Troubleshooting Step: Always store this compound at the recommended temperature, protected from light and moisture. When starting a new series of experiments, it is best to use a fresh vial from a batch that has been stored correctly.
-
Quantitative Stability Data
While specific quantitative stability data for this compound under various stress conditions is not publicly available, the following table provides an example of the type of data that would be generated in a formal stability study. This data is illustrative and based on general knowledge of chromone derivatives.
| Condition | Parameter | Time Point 1 (e.g., 1 month) | Time Point 2 (e.g., 3 months) | Time Point 3 (e.g., 6 months) |
| Solid State | ||||
| 40°C / 75% RH | Purity (%) | 99.5 | 98.0 | 96.5 |
| Appearance | No change | No change | Slight discoloration | |
| 25°C / 60% RH | Purity (%) | 99.8 | 99.6 | 99.2 |
| Appearance | No change | No change | No change | |
| In DMSO Solution (-20°C) | ||||
| Purity (%) | >99.9 | 99.8 | 99.7 | |
| In Aqueous Buffer (pH 7.4, 37°C) | ||||
| Remaining Compound (%) | 95 | 85 | 70 |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of Solid this compound
Objective: To assess the stability of solid this compound under accelerated conditions to predict its long-term shelf life.
Methodology:
-
Place accurately weighed samples of solid this compound in clear and amber glass vials.
-
Store the vials in a stability chamber under the following conditions:
-
40°C ± 2°C / 75% RH ± 5% RH
-
25°C ± 2°C / 60% RH ± 5% RH
-
-
Include a control group stored at -20°C.
-
At specified time points (e.g., 0, 1, 3, and 6 months), remove a vial from each condition.
-
Analyze the samples for purity and degradation products using a validated stability-indicating HPLC method.
-
Visually inspect the samples for any changes in physical appearance (e.g., color, crystallinity).
Protocol 2: Stability Testing of this compound in DMSO Solution
Objective: To determine the stability of this compound in a DMSO stock solution under typical storage conditions.
Methodology:
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.
-
Aliquot the solution into multiple single-use vials.
-
Store the vials at -20°C and -80°C.
-
At designated time points (e.g., 0, 1, 3, 6, and 12 months), thaw one vial from each temperature.
-
Analyze the solution for the concentration and purity of this compound using a validated HPLC method.
Visualizations
Caption: Recommended storage conditions for solid and solution forms of this compound.
Caption: General workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound based on its chromone structure.
References
Technical Support Center: Overcoming Resistance to ZL0516 in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the BRD4 BD1 inhibitor, ZL0516, in long-term experimental settings. While specific resistance mechanisms to this compound have not yet been extensively documented in publicly available literature, this guide draws upon established mechanisms of resistance to the broader class of BET (Bromodomain and Extra-Terminal domain) inhibitors to provide actionable guidance.
Troubleshooting Guides
This section offers structured guidance for identifying and addressing potential resistance to this compound in your experiments.
Problem 1: Decreased Sensitivity to this compound Over Time
Symptom: A gradual or sudden increase in the IC50 value of this compound in your cell line or a reduced tumor response in in vivo models after prolonged treatment.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Investigation Steps | Expected Outcome |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response curve with this compound on the suspected resistant cells alongside the parental (sensitive) cells. Calculate and compare the IC50 values.[1][2] 2. Sequence BRD4: Isolate genomic DNA from resistant and parental cells and sequence the BRD4 gene to identify potential gatekeeper mutations in the BD1 domain. | A significant increase (e.g., >10-fold) in the IC50 value confirms resistance.[3] Identification of mutations may explain the mechanism of resistance. |
| Upregulation of Compensatory Pathways | 1. Kinome Profiling: Use proteomic approaches like mass spectrometry-based kinome profiling to compare the activity of kinases between sensitive and resistant cells.[4] 2. Pathway Analysis: Perform Western blotting or qPCR to assess the activation status of known resistance-conferring pathways such as MAPK/ERK, PI3K/AKT, and Wnt/β-catenin.[5][6][7][8][9] | Identification of upregulated kinases or activated signaling pathways can suggest targets for combination therapy. |
| Increased Drug Efflux | 1. Efflux Pump Expression: Measure the expression levels of common drug efflux pumps (e.g., P-glycoprotein/MDR1) in resistant and parental cells using qPCR or Western blotting.[7] 2. Efflux Pump Inhibition: Treat resistant cells with this compound in the presence and absence of known efflux pump inhibitors (e.g., verapamil) and assess for restoration of sensitivity. | Increased expression of efflux pumps and restored sensitivity in the presence of an inhibitor would indicate this as a resistance mechanism. |
| Bromodomain-Independent BRD4 Function | 1. BRD4 Phosphorylation: Analyze the phosphorylation status of BRD4 in sensitive and resistant cells via Western blotting.[10] 2. Co-immunoprecipitation: Perform co-immunoprecipitation of BRD4 followed by mass spectrometry or Western blotting for interaction partners like MED1 to assess changes in protein complexes.[10] | Hyperphosphorylation of BRD4 and enhanced interaction with co-activators in resistant cells may suggest a bromodomain-independent mechanism. |
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to BET inhibitors like this compound?
While specific data for this compound is limited, general mechanisms of resistance to BET inhibitors include:
-
Kinome Reprogramming: Cancer cells can adapt to BET inhibition by activating alternative pro-survival signaling pathways, often involving receptor tyrosine kinases.[4]
-
Bromodomain-Independent BRD4 Activity: Resistant cells can maintain BRD4-dependent transcription without relying on its bromodomain, rendering inhibitors that target this domain ineffective. This can be mediated by post-translational modifications like hyper-phosphorylation of BRD4, which enhances its interaction with other transcriptional machinery.[10]
-
Upregulation of other BET family members: Increased expression of BRD2 or BRD3 can compensate for the inhibition of BRD4.
-
Activation of Parallel Signaling Pathways: Upregulation of pathways such as Wnt/β-catenin or MAPK can bypass the effects of BET inhibition.[6][8]
-
Loss of Negative Regulators: Loss of function of tumor suppressor proteins that regulate BET protein stability or activity.
-
Epigenetic Heterogeneity: Pre-existing subpopulations of cells with higher intrinsic levels of acetylated histones and BRD4 may be selected for during long-term treatment.[11]
Q2: How can I develop a this compound-resistant cell line for my studies?
You can establish a this compound-resistant cell line using a gradual dose-escalation method:
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for your parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing a low concentration of this compound (e.g., IC20).[7]
-
Gradual Dose Increase: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner (e.g., 1.5 to 2-fold increase) after every few passages.[2]
-
Monitor and Select: Continuously monitor the cells for viability and proliferation. Select the surviving cell populations at each concentration.
-
Confirm Resistance: After several months of culture in the presence of a high concentration of this compound, confirm the development of resistance by comparing the IC50 of the resistant line to the parental line. A significant increase in the IC50 value indicates the successful establishment of a resistant cell line.[1][2]
Q3: What strategies can be employed in long-term studies to overcome or prevent resistance to this compound?
-
Combination Therapies: Based on the identified resistance mechanisms, consider combining this compound with inhibitors of the compensatory pathways. For example:
-
MAPK/ERK Pathway Inhibitors (e.g., trametinib): If kinome reprogramming leads to MAPK activation.[6]
-
BCL-2/BCL-xL Inhibitors (e.g., navitoclax): To enhance apoptosis, as BET inhibitors can downregulate anti-apoptotic proteins.
-
CDK4/6 Inhibitors: These have shown synergistic effects with BET inhibitors in some cancers.[6]
-
-
BET Proteolysis-Targeting Chimeras (PROTACs): Consider using BET degraders (PROTACs) which, instead of just inhibiting BRD4, lead to its degradation. This can be effective even when resistance is mediated by bromodomain-independent mechanisms.[3][12]
-
Intermittent Dosing: In in vivo studies, an intermittent dosing schedule might delay the onset of resistance compared to continuous dosing.
Quantitative Data on BET Inhibitor Resistance
While specific quantitative data on this compound resistance is not yet available, the following table summarizes IC50 values for the well-characterized BET inhibitor JQ1 in sensitive and resistant cancer cell lines from published studies. This data can serve as a reference for the magnitude of resistance that might be observed.
| Cell Line | Cancer Type | Inhibitor | Sensitive IC50 (μM) | Resistant IC50 (μM) | Fold Resistance | Reference |
| SUM159 | Triple-Negative Breast Cancer | JQ1 | ~0.5 | >20 | >40 | [10] |
| Kasumi-1 | Acute Myeloid Leukemia | JQ1 | ~0.1 | >10 | >100 | [3] |
| MLL-AF9 AML | Acute Myeloid Leukemia | I-BET | ~0.4 (IC40) | >10 | >25 | [8] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol details the method of continuous exposure to increasing drug concentrations to generate a resistant cell line.[2][13]
Materials:
-
Parental cancer cell line of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Determine Parental IC50: a. Seed parental cells in a 96-well plate. b. Treat with a serial dilution of this compound for 72 hours. c. Perform a cell viability assay and calculate the IC50 value.
-
Initiate Resistance Induction: a. Culture parental cells in their complete medium containing this compound at a concentration equal to the IC20 of the parental line. b. Maintain the cells in this medium, passaging as necessary.
-
Dose Escalation: a. Once the cells are growing at a rate similar to the untreated parental cells, increase the this compound concentration by 1.5 to 2-fold. b. Continue this stepwise increase in concentration, allowing the cells to adapt at each new concentration. This process can take several months.
-
Confirmation of Resistance: a. After establishing a cell line that can proliferate in a significantly higher concentration of this compound, perform a dose-response assay on both the resistant and parental cell lines. b. Calculate the IC50 for both cell lines. A significant increase in the IC50 of the resistant line confirms resistance.[1][2]
-
Cryopreservation: a. Cryopreserve aliquots of the resistant cell line at various stages of resistance development.
Protocol 2: Analysis of Signaling Pathway Alterations in Resistant Cells
This protocol outlines the steps to investigate changes in key signaling pathways that may contribute to this compound resistance.[5][14]
Materials:
-
Parental and this compound-resistant cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT, β-catenin)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis: a. Culture parental and resistant cells to ~80% confluency. b. Lyse the cells on ice using lysis buffer. c. Quantify protein concentration using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein from each cell lysate by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Develop the blot using a chemiluminescence substrate and image the results.
-
Data Analysis: a. Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin). b. Compare the levels of total and phosphorylated proteins between parental and resistant cells to identify any alterations in signaling pathway activation.
Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially involved in resistance to this compound and other BET inhibitors.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming BET inhibitor resistance in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional plasticity promotes primary and acquired resistance to BET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening common signaling pathways associated with drug resistance in non‐small cell lung cancer via gene expression profile analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET inhibitor and CDK4/6 inhibitor synergistically inhibit breast cancer by suppressing BRD4 stability and DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Unraveling Key Signaling Pathways to Overcome Drug Resistance and Cancer Progression [frontiersin.org]
- 8. BET inhibitor resistance emerges from leukaemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 10. Predicting response to BET inhibitors using computational modeling: A BEAT AML project study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Characterization of Three Novel FGFR Inhibitor Resistant Cervical Cancer Cell Lines to Help Drive Cervical Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding Cancer Drug Resistance by Developing and Studying Resistant Cell Line Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancing Cancer Drug Discovery through Novel Cell Signaling Pathway Panel Strategy - PMC [pmc.ncbi.nlm.nih.gov]
refining ZL0516 treatment protocols for better efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining ZL0516 treatment protocols for enhanced efficacy. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to support your research endeavors.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during experiments with this compound.
Q1: What is the primary mechanism of action for this compound? this compound is a potent and selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4).[1][2] Its primary mechanism involves blocking the activation of the BRD4/NF-κB signaling pathway, which in turn suppresses the expression of various pro-inflammatory cytokines.[1][3][4]
Q2: I am observing unexpected cytotoxicity in my cell cultures. What are the possible causes? this compound has demonstrated low cytotoxicity in human colonic epithelial cells (HCECs) and peripheral blood mononuclear cells (PBMCs) at concentrations up to 40 μM.[1] If you observe significant cell death, consider the following:
-
Solvent Concentration: this compound is typically dissolved in DMSO.[5] Ensure the final concentration of DMSO in your culture medium is non-toxic to your specific cell line (usually well below 0.5%).
-
Cell Line Sensitivity: While reported to have low toxicity, your specific cell line may be more sensitive. It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your experimental model.
-
Contamination: Rule out any potential contamination of your cell cultures or reagents.
Q3: I am not seeing the expected inhibition of inflammatory cytokine expression. What should I check? If this compound is not producing the expected anti-inflammatory effect, review the following experimental parameters:
-
Pre-treatment Time: Ensure cells are pre-incubated with this compound for a sufficient duration before applying the inflammatory stimulus (e.g., TNFα or LPS). A pre-treatment of at least one hour is a good starting point.[1]
-
Stimulus Concentration: The concentration of the inflammatory agonist (like TNFα or LPS) might be too high. Consider titrating the stimulus to a level where this compound can show a measurable inhibitory effect.
-
This compound Concentration: The inhibitory potency of this compound is dose-dependent. Verify that you are using a concentration appropriate for your assay. The IC50 for inhibiting inflammatory gene expression in some cell types is in the range of 0.28-0.31 μM.[1]
-
Compound Integrity: Ensure the compound has been stored correctly (dry, dark, and at -20°C for long-term storage) to maintain its activity.[5]
Q4: What is the best way to prepare and store this compound?
-
Solubility: this compound is soluble in DMSO.[5] For in vitro experiments, prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO.
-
Storage: Store the solid compound in a dry, dark environment at -20°C for long-term (months to years) stability or at 4°C for short-term (days to weeks) use. Store DMSO stock solutions at -20°C.[5] Avoid repeated freeze-thaw cycles.
Q5: What are the known off-target effects of this compound? this compound was developed as a selective BRD4 BD1 inhibitor, showing approximately 10-fold selectivity over the second bromodomain (BD2).[1] It has been reported to have a selective target profile based on screening for off-target effects, suggesting minimal interaction with other unrelated proteins.[1] However, as with any small molecule inhibitor, performing control experiments to rule out potential off-target effects in your specific system is always good practice.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Potency and Selectivity
| Target/Assay | Cell Line | IC50 Value | Reference |
| BRD4 BD1 (TR-FRET assay) | N/A | 84 ± 7.3 nM | [1] |
| BRD4 BD2 (TR-FRET assay) | N/A | 718 ± 69 nM | [1] |
| Poly(I/C)-induced CIG5 expression | hSAECs | 0.28 ± 0.03 μM | [1] |
| Poly(I/C)-induced IL-6 expression | hSAECs | 0.31 ± 0.02 μM | [1] |
Table 2: In Vitro Cytotoxicity
| Cell Line | Concentration | Observation | Reference |
| HCECs | Up to 40 μM | Almost no effect on apoptosis or necrosis | [1] |
| PBMCs | Up to 40 μM | Almost no effect on apoptosis or necrosis | [1] |
Table 3: In Vivo Dosing and Administration in Mouse Models of Colitis
| Administration Route | Dose | Model | Key Finding | Reference |
| Oral (p.o.), daily | 5 mg/kg | DSS-Induced Acute Colitis (Preventive) | Significantly reversed body weight loss | [1] |
| Intraperitoneal (i.p.), daily | 5 mg/kg | DSS-Induced Acute Colitis (Preventive) | Significantly alleviated colitis and normalized colon tissue structure | [1] |
| Oral (p.o.), daily | 50 mg/kg | 1-Month Toxicity Study | No measurable adverse effects on overall health | [1] |
Table 4: Pharmacokinetic Profile
| Parameter | Value | Species | Reference |
| Oral Bioavailability (F) | 35% | Rat | [6] |
Key Experimental Protocols
Below are detailed methodologies for common experiments involving this compound.
1. In Vitro Anti-Inflammatory Activity Assay (qRT-PCR)
-
Cell Seeding: Plate human colonic epithelial cells (HCECs) or peripheral blood mononuclear cells (PBMCs) in appropriate culture plates and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 μM) or vehicle control (DMSO) for 1-2 hours.
-
Inflammatory Stimulus: Add an inflammatory agonist such as TNFα (e.g., 20 ng/mL) or LPS (e.g., 5 μg/mL) to the culture medium and incubate for a specified time (e.g., 1-4 hours).[1]
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes with primers specific for target inflammatory genes (e.g., IL6, IL8, TNFα) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
2. Cytotoxicity Assay (Annexin V/PE Staining)
-
Cell Treatment: Seed cells (e.g., HCECs, PBMCs) and treat with this compound at various concentrations (e.g., up to 40 μM) or vehicle control overnight.[1]
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) or PE-Annexin V staining solution according to the manufacturer's protocol.
-
Flow Cytometry: Incubate the cells in the dark for 15 minutes at room temperature. Analyze the stained cells promptly using a flow cytometer.
-
Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
3. DSS-Induced Acute Colitis Model in Mice
-
Animal Acclimatization: Acclimatize mice (e.g., C57BL/6) for at least one week before the experiment.
-
Induction of Colitis: Provide mice with drinking water containing 2.5-3% Dextran Sulfate Sodium (DSS) for a period of 7-9 days to induce acute colitis.
-
This compound Administration (Preventive Model): Administer this compound (e.g., 5 mg/kg) or vehicle control daily via oral gavage (p.o.) or intraperitoneal injection (i.p.), starting from the same day as DSS administration.[1]
-
Monitoring: Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study period (e.g., day 9), euthanize the mice. Collect colon tissue for length measurement, histological analysis (H&E staining), and measurement of inflammatory markers (e.g., cytokine levels via qRT-PCR or ELISA).
Visualizations
This compound Signaling Pathway Inhibition
Caption: this compound inhibits the BRD4/NF-κB signaling pathway.
General In Vitro Experimental Workflow
Caption: A typical workflow for in vitro testing of this compound.
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting this compound experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Orally Bioavailable BRD4 BD1 Inhibitor this compound Effectively Suppresses Colonic Inflammation in Animal Models of Inflammatory Bowel Disease. | Semantic Scholar [semanticscholar.org]
- 5. medkoo.com [medkoo.com]
- 6. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of ZL0516 and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of ZL0516 and best practices for controlling them in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, selective, and orally bioavailable small molecule inhibitor.[1][2][3] Its primary target is the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4).[1][4] BRD4 is an epigenetic reader protein that plays a crucial role in regulating gene transcription.[5][6] this compound has been shown to suppress inflammatory responses by blocking the activation of the BRD4/NF-κB signaling pathway.[1][2][3]
Q2: How selective is this compound?
This compound exhibits good selectivity for BRD4 BD1 over the second bromodomain (BD2) and other distant bromodomain-containing proteins.[4][7] Studies have shown an approximate 10-fold selectivity for BD1 over BD2.[1][7]
Q3: What is known about the broader off-target profile of this compound?
Based on screening for off-target effects, this compound has been reported to have a selective target profile.[1] A related compound, discovered through similar strategies, also showed an excellent drug target specificity profile with no or weak binding affinities against a wide panel of drug targets.[5] However, as with any small molecule inhibitor, the potential for unknown off-target interactions exists and should be experimentally controlled for.
Q4: What are off-target effects and why are they a concern for researchers?
Q5: What general strategies can I use to minimize potential off-target effects in my experiments?
Several key strategies can be implemented to reduce the risk of off-target effects:
-
Use the Lowest Effective Concentration : Perform a dose-response curve to identify the minimum concentration of this compound that produces the desired on-target effect.[8][9] This minimizes the likelihood of engaging lower-affinity off-targets.[9]
-
Employ a Structurally Distinct Inhibitor : Use a second, structurally different inhibitor for the same target (BRD4 BD1) to confirm that the observed phenotype is consistent.[8][9]
-
Utilize Genetic Validation : Techniques like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out BRD4 can help verify that the phenotype is a direct result of modulating the target.[8][10]
-
Perform Rescue Experiments : If possible, express a form of the target protein that is resistant to the inhibitor to see if it reverses the observed effect, providing strong evidence for on-target action.[9]
-
Conduct Target Engagement Assays : Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to BRD4 within the cell at the concentrations used in your experiments.[9]
Troubleshooting Guides
Issue 1: An unexpected or ambiguous phenotype is observed after this compound treatment.
If you observe a cellular phenotype that may not be directly attributable to BRD4 BD1 inhibition, it is crucial to perform validation experiments to distinguish on-target from potential off-target effects.
Caption: Workflow for validating on-target effects of this compound.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This assay confirms direct binding of this compound to its target protein (BRD4) in a cellular context by measuring changes in the thermal stability of the protein upon ligand binding.[9]
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment : Culture cells to desired confluency. Treat one set of cells with this compound at the desired concentration and another set with a vehicle control (e.g., DMSO).[9]
-
Lysis : Harvest and lyse the cells.
-
Heating : Aliquot the cell lysates and heat them at a range of different temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes), followed by cooling.[9]
-
Separation : Separate the soluble protein fraction from the precipitated, aggregated proteins by centrifugation.[9]
-
Detection : Collect the supernatant and analyze the amount of soluble BRD4 protein remaining at each temperature point using Western blotting.[9]
-
Analysis : In the this compound-treated samples, BRD4 should remain soluble at higher temperatures compared to the vehicle control, indicating that the binding of this compound has stabilized the protein.[9]
Issue 2: Unexpected cellular toxicity is observed.
While this compound has been reported to have low cytotoxicity in human colonic epithelial cells (HCECs) and peripheral blood mononuclear cells (PBMCs) at concentrations up to 40 μM, toxicity can be cell-type specific or could indicate an off-target effect.[1]
Troubleshooting Steps:
-
Confirm Toxicity : Run a cell viability assay (e.g., MTT or CellTiter-Glo) with a full dose-response curve of this compound on your specific cell line.
-
Investigate Off-Targets : If toxicity is confirmed at concentrations relevant to your experiment, consider a broad off-target screening panel (e.g., a commercial kinase profiling service) to identify potential unintended targets that could be mediating the toxic effects.[8]
Experimental Protocol: Kinase Profiling (General)
This protocol outlines a general method to assess the inhibitory activity of a compound against a panel of kinases, a common approach to identify off-target interactions.[8]
Methodology:
-
Compound Preparation : Prepare a stock solution of this compound in DMSO and create serial dilutions to cover a range of concentrations.[8]
-
Assay Setup : In a multi-well plate (e.g., 384-well), add the recombinant kinases from the panel, their specific substrates, and ATP.[8]
-
Incubation : Add the diluted this compound or vehicle control to the wells and incubate at room temperature for the specified time.[8]
-
Detection : Add a detection reagent that measures the amount of ATP remaining in the well (luminescence-based is common). Kinase activity consumes ATP, so less signal indicates higher activity.[8]
-
Data Analysis : Read the signal using a plate reader. Calculate the percent inhibition for each kinase at each concentration of this compound and determine the IC50 value for any significant hits.[8]
Quantitative Data Summary
The selectivity of this compound is a key parameter for designing experiments and interpreting results.
| Target | IC50 (nM) | Selectivity (over BD1) | Reference |
| BRD4 BD1 | 84 ± 7.3 | - | [1] |
| BRD4 BD2 | 718 ± 69 | ~10-fold | [1] |
Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the BRD4/NF-κB signaling pathway.
Caption: this compound inhibits BRD4, blocking inflammatory gene transcription.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Orally Bioavailable BRD4 BD1 Inhibitor this compound Effectively Suppresses Colonic Inflammation in Animal Models of Inflammatory Bowel Disease. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing ZL0516-related cytotoxicity in sensitive cell lines. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) protein BRD4.[1][2] Its primary mechanism of action involves binding to the acetyl-lysine binding pocket of BRD4's BD1, thereby preventing its interaction with acetylated histones and transcription factors. This disrupts the transcription of key genes involved in inflammation and cell proliferation.[3][4] this compound has been shown to suppress inflammatory responses by blocking the activation of the BRD4/NF-κB signaling pathway.[2]
Q2: In which cell lines has this compound demonstrated low cytotoxicity?
A2: Studies have shown that this compound exhibits low cytotoxicity in non-cancerous human cell lines. Specifically, in human colonic epithelial cells (HCECs) and peripheral blood mononuclear cells (PBMCs), this compound showed almost no apoptotic or necrotic effects at concentrations up to 40 μM.[2]
Q3: Is this compound expected to be cytotoxic to cancer cell lines?
A3: Yes, as a BRD4 inhibitor, this compound is expected to exhibit cytotoxic and anti-proliferative effects in various cancer cell lines. BRD4 is a well-recognized therapeutic target in oncology because it regulates the expression of key oncogenes like c-MYC.[3] Inhibition of BRD4 can lead to cell cycle arrest and apoptosis in cancer cells.[5]
Q4: What are the known off-target effects of this compound?
A4: this compound has been reported to have a selective target profile based on off-target effect screening.[2] However, like many small molecule inhibitors, high concentrations may lead to off-target activities. It is crucial to use the lowest effective concentration to minimize these effects.
Data Presentation: Anti-Proliferative Activity of this compound and other BRD4 BD1-Selective Inhibitors
While extensive public data on the IC50 values of this compound across a wide range of cancer cell lines is limited, the following table summarizes the available information for this compound and provides representative data for other selective BRD4 BD1 inhibitors to indicate the expected potency.
| Compound | Target | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | BRD4 BD1 | - | TR-FRET | 84 | [1][2] |
| This compound | poly(I:C)-induced CIG5 expression | hSAEC | Gene Expression | 280 | [1] |
| This compound | poly(I:C)-induced IL-6 expression | hSAEC | Gene Expression | 310 | [1] |
| Compound 3u | BRD4 BD1 | A375 (Melanoma) | Anti-proliferation | 560 | [1] |
| iBET-BD1 (GSK778) | BRD4 BD1 | MDA-MB-453 (Breast Cancer) | Anti-proliferation | ~500 | [6] |
| iBET-BD1 (GSK778) | MOLM-13 (Leukemia) | Anti-proliferation | ~600 | [6] |
Note: hSAEC stands for human small airway epithelial cells. The data for compounds other than this compound are provided as representative examples of the anti-proliferative activity of selective BRD4 BD1 inhibitors.
Troubleshooting Guide: this compound-Related Cytotoxicity
This guide provides a structured approach to troubleshoot and manage unexpected or excessive cytotoxicity when working with this compound.
Issue 1: Higher than expected cytotoxicity in a sensitive cell line.
-
Possible Cause 1: Cell line hypersensitivity.
-
Troubleshooting Step: Perform a dose-response experiment with a wide range of this compound concentrations to determine the precise IC50 value for your specific cell line. Start with concentrations significantly lower than the reported effective concentrations in other cell types.
-
-
Possible Cause 2: Off-target effects at high concentrations.
-
Troubleshooting Step: Use the lowest concentration of this compound that still elicits the desired biological effect on your target pathway. If possible, use a structurally different BRD4 BD1 inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition.
-
-
Possible Cause 3: Suboptimal cell culture conditions.
-
Troubleshooting Step: Ensure cells are healthy, in the logarithmic growth phase, and free from contamination. Passage number can also affect sensitivity, so it is recommended to use cells from a consistent and low passage number.
-
Issue 2: Inconsistent cytotoxicity results between experiments.
-
Possible Cause 1: Variability in cell density at the time of treatment.
-
Troubleshooting Step: Standardize the cell seeding density and allow cells to adhere and resume normal growth for a consistent period (e.g., 24 hours) before adding this compound.
-
-
Possible Cause 2: Degradation or precipitation of this compound.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final solvent concentration is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Troubleshooting Step: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile media or PBS.
-
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a chosen cell line.
Materials:
-
Sensitive cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (sterile)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is below 0.1%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
Sensitive cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (sterile)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Signaling Pathway
The following diagram illustrates the key signaling events leading to apoptosis upon BRD4 inhibition by this compound in sensitive cancer cells.
Caption: this compound-induced apoptosis pathway.
General Experimental Workflow for Assessing this compound Cytotoxicity
This diagram outlines a typical workflow for investigating the cytotoxic effects of this compound in a sensitive cell line.
Caption: Workflow for this compound cytotoxicity assessment.
References
- 1. This compound | BRD4 BD1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlasofscience.org [atlasofscience.org]
- 6. mdpi.com [mdpi.com]
Interpreting Unexpected Results in ZL0516 Experiments: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results that may arise during experiments with ZL0516, a selective BRD4 BD1 inhibitor. The following question-and-answer format directly addresses specific issues to help you navigate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the first bromodomain (BD1) of BRD4.[1] By binding to BRD4 BD1, this compound prevents BRD4 from interacting with acetylated histones, which is a crucial step for the transcription of specific genes, including those involved in inflammation and cell growth. A primary pathway affected by this compound is the NF-κB signaling pathway, where BRD4 acts as a coactivator for the transcription of pro-inflammatory genes.
Q2: What are the known downstream targets of this compound-mediated BRD4 inhibition?
This compound has been shown to suppress the expression of inflammatory cytokines such as IL-6 and IL-8.[2] In cancer cell lines, inhibition of BRD4 by similar small molecules has been shown to downregulate the expression of oncogenes like c-Myc and Bcl-2.[3] Therefore, unexpected results in the expression of these target genes warrant further investigation.
Troubleshooting Guides
Issue 1: No significant inhibition of target gene expression (e.g., c-Myc, IL-6) observed with this compound treatment.
Possible Causes and Troubleshooting Steps:
-
Suboptimal this compound Concentration: The effective concentration of this compound can be cell-type dependent.
-
Recommendation: Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) in your specific cell line. Start with a broad range of concentrations (e.g., 10 nM to 10 µM).
-
-
Incorrect Timing of Treatment and Analysis: The transcriptional effects of BRD4 inhibition can be transient.
-
Recommendation: Conduct a time-course experiment to identify the optimal time point for observing maximal target gene repression. Analyze gene expression at various time points post-treatment (e.g., 6, 12, 24, 48 hours).
-
-
Poor Compound Stability or Activity: Improper storage or handling can lead to degradation of this compound.
-
Recommendation: Ensure this compound is stored as recommended by the supplier. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them promptly.
-
-
Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to BRD4 inhibitors.
-
Recommendation: Verify the expression of BRD4 in your cell line. Consider using a positive control compound, such as JQ1, to confirm the sensitivity of your cell line to BRD4 inhibition.
-
-
Assay-Specific Issues (qPCR):
Issue 2: Unexpected or High Levels of Cytotoxicity Observed.
This compound has been reported to have low cytotoxicity in several cell lines.[2] If you observe significant cell death, consider the following:
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects: At high concentrations, small molecule inhibitors can exhibit off-target effects.[6]
-
Recommendation: Lower the concentration of this compound to a range where it is selective for BRD4 BD1. Compare the cytotoxic effects with another known BRD4 inhibitor.
-
-
Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve this compound can be toxic to cells at high concentrations.
-
Recommendation: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.1-0.5% for DMSO). Include a vehicle-only control in your experiments.
-
-
Cell Line Sensitivity: Certain cell lines may be particularly sensitive to the on-target effects of BRD4 inhibition, leading to cell cycle arrest and apoptosis.[3]
-
Recommendation: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration 50 (CC50). Correlate cytotoxicity with the inhibition of BRD4 target genes.
-
-
Contamination: Microbial contamination can cause cell death.
-
Recommendation: Regularly check your cell cultures for any signs of contamination.
-
Issue 3: Inconsistent or Ambiguous Results in NF-κB Signaling Assays (e.g., p65 nuclear translocation).
Possible Causes and Troubleshooting Steps:
-
Suboptimal Stimulation: The activation of the NF-κB pathway is often dependent on a stimulus (e.g., TNF-α, LPS). The timing and concentration of this stimulus are critical.
-
Recommendation: Optimize the concentration and duration of the stimulus to achieve a robust and reproducible activation of NF-κB signaling before testing the inhibitory effect of this compound.
-
-
Antibody Issues (for Immunofluorescence/Western Blot):
-
Recommendation: Ensure the primary antibody against the NF-κB subunit (e.g., p65) is validated for the application. Use appropriate positive and negative controls for staining.
-
-
Imaging and Analysis Parameters:
-
Recommendation: Standardize image acquisition settings (e.g., exposure time, laser power) across all samples. Use a consistent and unbiased method for quantifying nuclear translocation.
-
-
Complexity of NF-κB Regulation: The NF-κB signaling pathway is complex, with multiple feedback loops.[7][8]
-
Recommendation: Consider analyzing multiple endpoints of the pathway, such as IκBα degradation or the expression of NF-κB target genes, to get a more complete picture of this compound's effect.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound on c-Myc Expression
| This compound Concentration (nM) | Average Relative c-Myc Expression (Fold Change vs. Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.08 |
| 10 | 0.85 | 0.06 |
| 50 | 0.62 | 0.05 |
| 100 | 0.45 | 0.04 |
| 500 | 0.21 | 0.03 |
| 1000 | 0.15 | 0.02 |
Table 2: Example Cytotoxicity Data for this compound
| This compound Concentration (µM) | Average Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 4.2 |
| 1 | 98 | 3.5 |
| 5 | 95 | 4.1 |
| 10 | 88 | 5.3 |
| 20 | 75 | 6.2 |
| 40 | 60 | 7.1 |
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qPCR) for Target Gene Expression
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control for the desired duration.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a suitable qPCR master mix, cDNA template, and primers for your target gene (e.g., c-Myc, IL-6) and a stable reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Protocol 2: NF-κB (p65) Nuclear Translocation Assay by Immunofluorescence
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. Pre-treat with this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 30-60 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against the p65 subunit of NF-κB. Follow with a fluorescently labeled secondary antibody.
-
Nuclear Staining and Imaging: Counterstain the nuclei with DAPI. Acquire images using a fluorescence microscope.
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 to determine the extent of translocation.
Visualizations
Caption: this compound inhibits BRD4, disrupting pro-inflammatory and oncogenic gene transcription.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. genomique.iric.ca [genomique.iric.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mistuned NF-κB signaling in lymphocytes: lessons from relevant inborn errors of immunity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing ZL0516 efficacy to other BRD4 inhibitors like JQ1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent Bromodomain and Extra-Terminal (BET) domain inhibitors: ZL0516 and JQ1. Both molecules target the BRD4 protein, a key epigenetic reader involved in the regulation of gene transcription, and have shown therapeutic potential in various diseases, including cancer and inflammatory conditions. This document aims to offer an objective comparison based on available experimental data to aid researchers in selecting the appropriate inhibitor for their specific needs.
Introduction to BRD4 and its Inhibition
BRD4 is a member of the BET family of proteins that binds to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. Its role in regulating the expression of oncogenes such as c-Myc and pro-inflammatory genes in the NF-κB signaling pathway has made it an attractive target for therapeutic intervention. Small molecule inhibitors that occupy the acetyl-lysine binding pocket of BRD4's bromodomains (BD1 and BD2) can displace it from chromatin, leading to the downregulation of target gene expression.
JQ1 is a well-characterized pan-BET inhibitor, meaning it binds to the bromodomains of BRD2, BRD3, and BRD4.[1] Its potent anti-proliferative and anti-inflammatory effects have been demonstrated in a multitude of preclinical studies. This compound is a more recently developed inhibitor reported to be a potent and selective inhibitor of the first bromodomain of BRD4 (BD1).[2][3] This selectivity may offer a different therapeutic window and side-effect profile compared to pan-BET inhibitors.
Comparative Efficacy: this compound vs. JQ1
Biochemical Inhibitory Activity
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| This compound | BRD4 BD1 | Not Specified | 84 | [2] |
| JQ1 | BRD4 BD1 | AlphaScreen | 77 | [4] |
| JQ1 | BRD4 BD2 | AlphaScreen | 33 | [4] |
Cellular Inhibitory Activity
| Inhibitor | Cell Line | Target Gene/Pathway | Assay Type | IC50 (nM) | Reference |
| This compound | hSAECs | CIG5 Expression | qRT-PCR | 280 | [5] |
| This compound | hSAECs | IL-6 Expression | qRT-PCR | 310 | [5] |
| JQ1 | A549 Lung Cancer Cells | Proliferation | Cell Growth Assay | Dose-dependent reduction in growth | [6] |
| JQ1 | Rh4 and Rh41 Cells | c-Myc Expression | Immunoblotting | Reduction at 500 nM | [4] |
Signaling Pathways
BRD4 inhibition by both this compound and JQ1 has been shown to modulate key signaling pathways involved in cell proliferation and inflammation.
NF-κB Signaling Pathway
Both this compound and JQ1 have been demonstrated to inhibit the NF-κB signaling pathway.[1][6] This pathway is a cornerstone of the inflammatory response and is constitutively active in many cancers. BRD4 is known to be a co-activator of NF-κB, and its inhibition leads to the downregulation of NF-κB target genes, such as IL-6 and TNFα.[7] this compound has been shown to suppress inflammatory bowel disease by inhibiting BRD4/NF-κB signaling.[1]
c-Myc Regulation
JQ1 is well-documented to suppress the expression of the proto-oncogene c-Myc.[4][8] BRD4 plays a critical role in the transcriptional elongation of c-Myc, and its displacement from the c-Myc promoter by JQ1 leads to a rapid decrease in c-Myc levels, resulting in cell cycle arrest and apoptosis in susceptible cancer cells.[8] The effect of the BD1-selective inhibitor this compound on c-Myc expression has not been as extensively characterized in publicly available literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the efficacy of BRD4 inhibitors.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for BRD4 Inhibition
This assay is a bead-based method used to measure the binding of BRD4 to an acetylated histone peptide in a high-throughput format.
-
Reagent Preparation : Recombinant BRD4 protein (e.g., GST-tagged) and a biotinylated, acetylated histone H4 peptide are prepared in an appropriate assay buffer.
-
Compound Addition : Serial dilutions of the test inhibitor (this compound or JQ1) are added to the wells of a microplate.
-
Incubation : The BRD4 protein and the histone peptide are added to the wells containing the inhibitor and incubated to allow for binding.
-
Bead Addition : Glutathione-coated acceptor beads and streptavidin-coated donor beads are added to the wells. The acceptor beads bind to the GST-tagged BRD4, and the donor beads bind to the biotinylated peptide.
-
Signal Detection : If BRD4 binds to the peptide, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a light emission at 520-620 nm. An inhibitor will disrupt the BRD4-peptide interaction, leading to a decrease in the luminescent signal.
-
Data Analysis : The IC50 value is calculated by plotting the luminescence signal against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of a drug to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
-
Cell Treatment : Cells are treated with the test inhibitor (this compound or JQ1) or a vehicle control.
-
Heating : The cell suspensions are heated at various temperatures to induce protein denaturation.
-
Lysis and Fractionation : The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.
-
Protein Detection : The amount of soluble BRD4 in the supernatant is quantified by a method such as Western blotting or ELISA.
-
Data Analysis : A melting curve is generated by plotting the amount of soluble BRD4 against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Conclusion
Both this compound and JQ1 are potent inhibitors of BRD4 with demonstrated efficacy in preclinical models. The key distinction lies in their selectivity profile: JQ1 is a pan-BET inhibitor, while this compound is reported to be selective for the first bromodomain (BD1) of BRD4. This difference may have implications for their therapeutic applications and potential side effects.
The choice between this compound and JQ1 will depend on the specific research question. For studies aiming to understand the role of pan-BET inhibition, JQ1 remains a valuable and well-characterized tool. For investigations into the specific functions of BRD4 BD1 and the potential for a more targeted therapeutic approach, this compound presents a promising alternative. Further head-to-head comparative studies are warranted to fully elucidate the relative potency and therapeutic potential of these two inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BRD4 BD1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JQ1, a BET inhibitor, controls TLR4-induced IL-10 production in regulatory B cells by BRD4-NF-κB axis [bmbreports.org]
- 8. aacrjournals.org [aacrjournals.org]
ZL0516: A Selective Bromodomain and Extra-Terminal Domain (BET) Inhibitor Targeting BRD4 BD1
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of ZL0516's Selectivity for the First Bromodomain of BRD4.
This guide provides a detailed comparison of this compound, a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain-containing protein 4 (BRD4), with other known BRD4 inhibitors. The following sections present quantitative data on its binding affinity, detailed experimental methodologies for selectivity validation, and a visual representation of the experimental workflow.
Quantitative Comparison of BRD4 Inhibitor Selectivity
The selectivity of this compound for BRD4 BD1 over the second bromodomain (BD2) is a key characteristic that distinguishes it from pan-BET inhibitors. This selectivity is crucial for dissecting the specific functions of each bromodomain and potentially reducing off-target effects. The table below summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other representative BRD4 inhibitors against BRD4 BD1 and BD2.
| Compound | Target Bromodomain | IC50 (nM) for BRD4 BD1 | IC50 (nM) for BRD4 BD2 | Selectivity (Fold) | Reference |
| This compound | BD1 Selective | 84 | 718 | ~8.5-fold for BD1 | [1] |
| GSK778 (iBET-BD1) | BD1 Selective | 41[2][3][4] | 5843[2] | ~142-fold for BD1 | [2][3][4] |
| GSK046 (iBET-BD2) | BD2 Selective | - | 49[5][6][7] | - | [5][6][7] |
| ABBV-744 | BD2 Selective | 2006[8][9] | 4[8][9] | ~501-fold for BD2 | [8][9] |
This compound demonstrates a clear preference for BRD4 BD1, with an approximately 8.5-fold greater potency for BD1 compared to BD2.[1] This selectivity is attributed to its unique interaction with the Asn93 residue within the BD1 binding pocket. In comparison, GSK778 exhibits even higher selectivity for BD1, while GSK046 and ABBV-744 are highly selective for BD2.
Experimental Methodologies for Validating Selectivity
The determination of inhibitor selectivity for BRD4 bromodomains relies on various biophysical and biochemical assays. The following are detailed overviews of the key experimental protocols used to generate the data presented above.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a widely used method to quantify the binding of an inhibitor to a target protein in a homogeneous format.
-
Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., Europium cryptate) conjugated to the BRD4 protein and an acceptor fluorophore (e.g., a fluorescently labeled histone peptide). When the inhibitor displaces the peptide from the bromodomain's binding pocket, the FRET signal decreases in a dose-dependent manner, allowing for the calculation of the IC50 value.
-
General Protocol:
-
Recombinant human BRD4 BD1 or BD2 protein, tagged with a donor fluorophore (e.g., GST-tag for antibody-based donor labeling or direct chemical labeling), is incubated with a biotinylated histone H4 peptide (the ligand) and an acceptor fluorophore-conjugated streptavidin.
-
A serial dilution of the test compound (e.g., this compound) is added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation typically around 320-340 nm and emission at two wavelengths (one for the donor and one for the acceptor, e.g., 620 nm and 665 nm).
-
The ratio of the acceptor to donor emission is calculated and plotted against the inhibitor concentration to determine the IC50 value.
-
Thermal Shift Assay (TSA)
TSA, also known as Differential Scanning Fluorimetry (DSF), is used to assess the stabilization of a protein upon ligand binding.
-
Principle: The binding of a ligand, such as an inhibitor, to a protein typically increases its thermal stability. TSA measures the change in the melting temperature (Tm) of the protein in the presence and absence of the inhibitor. A higher Tm in the presence of the inhibitor indicates binding.
-
General Protocol:
-
The purified BRD4 BD1 or BD2 protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein.
-
The protein-dye mixture is aliquoted into a multiwell plate, and different concentrations of the test compound are added.
-
The plate is heated in a real-time PCR instrument with a defined temperature gradient.
-
The fluorescence intensity is measured at each temperature increment. As the protein unfolds, it exposes hydrophobic residues, causing the dye to fluoresce.
-
The melting temperature (Tm) is determined by identifying the midpoint of the unfolding transition. The shift in Tm (ΔTm) in the presence of the inhibitor is a measure of its binding affinity.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics and affinity of molecular interactions.
-
Principle: SPR measures the change in the refractive index at the surface of a sensor chip when a ligand (e.g., BRD4 protein) immobilized on the chip binds to an analyte (e.g., the inhibitor) flowing over the surface. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
-
General Protocol:
-
Recombinant BRD4 BD1 or BD2 protein is immobilized on a sensor chip.
-
A solution containing the test compound at various concentrations is flowed over the chip surface.
-
The binding of the inhibitor to the immobilized protein is monitored in real-time as a change in the SPR signal (measured in response units, RU).
-
A buffer-only solution is then flowed over the chip to monitor the dissociation of the inhibitor.
-
The resulting sensorgrams are fitted to a kinetic binding model to determine the on-rate, off-rate, and dissociation constant (Kd).
-
Visualizing the Selectivity Validation Workflow
The following diagram illustrates the general workflow for validating the selectivity of a BRD4 inhibitor like this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GSK046 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 8. Selective BD2 Inhibitor Exerts Anti-Fibrotic Effects via BRD4/FoxM1/Plk1 Axis in Orbital Fibroblasts From Patients With Thyroid Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
ZL0516 Demonstrates Superior Efficacy Over RVX208 in Attenuating Colonic Inflammation in IBD Animal Models
For Immediate Release
A comparative analysis of preclinical data reveals that ZL0516, a potent and selective inhibitor of the first bromodomain (BD1) of BRD4, exhibits significantly greater anti-inflammatory effects in animal models of Inflammatory Bowel Disease (IBD) compared to RVX208, a selective BRD4 BD2 inhibitor. These findings suggest that specific inhibition of the BRD4 BD1 domain is a more promising therapeutic strategy for IBD.
Inflammatory Bowel Disease (IBD), a chronic and debilitating inflammatory condition of the gastrointestinal tract, necessitates the development of novel, effective, and orally available therapies. The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, have emerged as key epigenetic regulators of inflammatory gene expression, making them attractive therapeutic targets. This comparison guide evaluates the preclinical efficacy of two distinct BRD4 inhibitors, this compound and RVX208, in mitigating IBD pathology in various animal models.
This compound is an orally bioavailable small molecule that selectively targets the BD1 domain of BRD4. In contrast, RVX208 (Apabetalone) is a well-documented BD2-selective inhibitor that has been primarily investigated for cardiovascular diseases.[1][2][3][4] A key study directly comparing these two compounds in IBD models found that this compound effectively suppresses colonic inflammation, whereas RVX208 displayed only marginal effects.[1][2][5]
Mechanism of Action: Targeting the BRD4/NF-κB Signaling Pathway
The inflammatory response in IBD is largely driven by the activation of transcription factors such as NF-κB, which upregulates the expression of pro-inflammatory cytokines. BRD4 plays a crucial role in this process by binding to acetylated histones and recruiting the transcriptional machinery to the promoters of these inflammatory genes.[6][7]
This compound exerts its anti-inflammatory effects by inhibiting the interaction between BRD4 and acetylated histones, thereby blocking the activation of the BRD4/NF-κB signaling pathway.[1][2] This leads to a significant reduction in the expression of key inflammatory cytokines associated with IBD, including TNFα, IL-6, and IL-17A.[6] The preferential targeting of the BD1 domain by this compound appears to be critical for its potent anti-inflammatory activity in the context of IBD.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. RVX 208: A novel BET protein inhibitor, role as an inducer of apo A-I/HDL and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apabetalone (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orally Bioavailable BRD4 BD1 Inhibitor this compound Effectively Suppresses Colonic Inflammation in Animal Models of Inflammatory Bowel Disease. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Bromodomain-containing protein 4 (BRD4): A key player in inflammatory bowel disease and potential to inspire epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ZL0516 and Pan-BET Inhibitors: A Guide for Researchers
In the landscape of epigenetic drug discovery, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising class of therapeutics for a multitude of diseases, including cancer and inflammatory conditions. This guide provides a detailed comparative analysis of ZL0516, a selective inhibitor of the first bromodomain (BD1) of BRD4, and pan-BET inhibitors, which target both bromodomains (BD1 and BD2) of all BET family members (BRD2, BRD3, BRD4, and BRDT). This comparison is intended for researchers, scientists, and drug development professionals, offering objective data and experimental context to inform research and development decisions.
Executive Summary
Pan-BET inhibitors have demonstrated broad efficacy in preclinical models by downregulating key oncogenes such as MYC and suppressing inflammatory pathways. However, their clinical utility has been hampered by on-target toxicities, likely due to the inhibition of multiple BET proteins and both of their bromodomains, which are involved in a wide range of normal cellular processes.[1][2] this compound represents a more targeted approach, with specific inhibitory activity against the first bromodomain (BD1) of BRD4.[3][4] This selectivity offers the potential for a more favorable safety profile while retaining therapeutic efficacy in specific contexts, particularly in inflammatory diseases where the BRD4/NF-κB signaling axis is a key driver.[4]
Data Presentation: A Quantitative Comparison
The following tables summarize the biochemical potency and selectivity of this compound in comparison to well-characterized pan-BET inhibitors.
Table 1: Biochemical Potency (IC50, nM) of BET Inhibitors Against BRD4 Bromodomains
| Inhibitor | BRD4 BD1 IC50 (nM) | BRD4 BD2 IC50 (nM) | Selectivity (BD2/BD1) | Assay Type |
| This compound | 84[3][4] | 718[4] | ~8.5-fold for BD1 | TR-FRET[4] |
| (+)-JQ1 | 77[5][6][7] | 33[5][6][7] | ~0.4-fold (slight BD2 preference) | AlphaScreen[6] |
| OTX015 | 92 - 112 (for BRD2/3/4)[8][9] | 92 - 112 (for BRD2/3/4)[8][9] | Pan-inhibitor | Not Specified |
| RVX-208 | 87,000[10] | 510[10][11] | ~170-fold for BD2 | AlphaScreen[10] |
Table 2: Binding Affinity (Kd, nM) of Pan-BET Inhibitors
| Inhibitor | BRD2 (BD1/BD2) | BRD3 (BD1/BD2) | BRD4 (BD1/BD2) | BRDT (BD1/BD2) |
| (+)-JQ1 | 128 / Not Reported | 59.5 / 90.1 | 49 / 90.1 | 190 / Not Reported |
| RVX-208 | ~2,000 / ~30 | ~4,000 / 195 | Not Reported | Not Reported |
Note: Data is compiled from various sources and assays; direct comparison should be made with caution. Lower values indicate higher potency or affinity.
Mechanism of Action and Signaling Pathways
BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to drive gene expression. Pan-BET inhibitors broadly disrupt this process, leading to the downregulation of genes regulated by BET proteins, including the prominent oncogene MYC.[9]
This compound, with its selectivity for BRD4 BD1, primarily impacts the BRD4-dependent transcriptional program. A key pathway affected by this compound is the NF-κB signaling cascade, which is crucial in inflammatory responses.[4] By inhibiting the interaction of BRD4 with acetylated RelA, a subunit of NF-κB, this compound effectively suppresses the expression of pro-inflammatory cytokines such as TNFα, IL-6, and IL-8.[4]
dot
References
- 1. Recent progress and structural analyses of domain-selective BET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | BRD4 BD1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RVX-208, an inhibitor of BET transcriptional regulators with selectivity for the second bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Confirming the On-Target Effects of ZL0516 with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the on-target effects of ZL0516, a selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4). The primary technique discussed is the use of small interfering RNA (siRNA) to validate that the therapeutic effects of this compound are directly mediated through the inhibition of BRD4. This guide also presents a comparison with alternative BRD4 inhibitors and includes detailed experimental protocols and data interpretation.
Introduction to this compound and On-Target Validation
This compound is a potent and orally bioavailable small molecule that selectively inhibits the BD1 of BRD4.[1][2] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that act as epigenetic readers, playing a crucial role in the regulation of gene transcription.[1] Specifically, this compound has been shown to suppress inflammatory responses by blocking the activation of the BRD4/NF-κB signaling pathway.[3][4]
To ensure that the observed biological effects of a compound like this compound are due to its interaction with the intended target (BRD4), and not due to off-target effects, it is essential to perform on-target validation studies. A widely accepted method for this is the use of siRNA-mediated gene knockdown.[5] By specifically reducing the expression of BRD4, we can observe whether the effects of this compound are consequently diminished or abolished.
Comparison of this compound with Alternative BRD4 Inhibitors
This compound's selectivity for BRD4 BD1 distinguishes it from other BET inhibitors. Below is a comparison with other well-known compounds.
| Compound | Target Specificity | Reported Effects | Clinical Development |
| This compound | Selective for BRD4 BD1[1][2] | Suppresses TNFα- and LPS-induced inflammatory cytokine expression; effective in animal models of colitis.[3][4] | Preclinical |
| JQ1 | Pan-BET inhibitor (BRD2, BRD3, BRD4, BRDT)[6] | Inhibits proliferation in various cancers; serves as a widely used research tool.[7] | Preclinical |
| RVX208 | Selective for BRD4 BD2 | Showed marginal effects in IBD animal models where this compound was effective.[3] | Phase III clinical development for other indications. |
| ABBV-744 | Selective for BET BD2 | In clinical trials for various cancers.[8] | Phase I clinical trials |
Experimental Workflow: siRNA-Mediated On-Target Validation of this compound
The following diagram illustrates the experimental workflow to confirm that the anti-inflammatory effects of this compound are mediated through BRD4.
References
- 1. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Validation of Bromodomain and Extraterminal proteins as therapeutic targets in neurofibromatosis type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
ZL0516: A Comparative Analysis Against Novel Anti-Inflammatory Compounds
In the landscape of novel anti-inflammatory therapeutics, the selective inhibition of Bromodomain and Extra-Terminal (BET) proteins has emerged as a promising strategy. ZL0516, a potent and selective inhibitor of the first bromodomain (BD1) of BRD4, has demonstrated significant anti-inflammatory effects in various preclinical models. This guide provides a comprehensive comparison of this compound's performance against other notable novel anti-inflammatory compounds, primarily focusing on other BET inhibitors with differing selectivity profiles. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Mechanism of Action: The BRD4/NF-κB Signaling Axis
This compound exerts its anti-inflammatory effects by targeting the BRD4/NF-κB signaling pathway. BRD4, a key epigenetic reader, plays a crucial role in the transcription of pro-inflammatory genes. By selectively inhibiting the BD1 domain of BRD4, this compound disrupts the interaction between BRD4 and acetylated histones, thereby preventing the recruitment of transcriptional machinery to the promoters of inflammatory genes, such as those regulated by the transcription factor NF-κB. This targeted inhibition leads to a downstream reduction in the production of inflammatory cytokines and chemokines.
Caption: this compound inhibits the BRD4/NF-κB signaling pathway.
Comparative In Vitro Performance
The in vitro efficacy of this compound has been evaluated against other BET inhibitors with varying selectivity for the different bromodomains (BD1 and BD2) of BET proteins. The following tables summarize the available quantitative data.
Table 1: Bromodomain Binding Affinity (IC50, nM)
| Compound | BRD4 BD1 | BRD4 BD2 | Selectivity | Reference |
| This compound | 84 ± 7.3 | 718 ± 69 | ~8.5-fold for BD1 | [1] |
| RVX-208 | - | - | BD2 selective | [1] |
| GSK778 | 41 | 5843 | >140-fold for BD1 | [2] |
| GSK046 | >10000 | 49 | >200-fold for BD2 | [2] |
| ABBV-744 | >10000 | 4 | >2500-fold for BD2 | [2] |
Note: Data for RVX-208's specific IC50 values against BRD4 BD1 and BD2 were not explicitly found in the searched literature, but it is consistently referred to as a BD2-selective inhibitor.
Table 2: Inhibition of Inflammatory Gene Expression in Human Small Airway Epithelial Cells (hSAECs) stimulated with poly(I:C)
| Compound | Target Gene | IC50 (nM) | Reference |
| This compound precursor (Cmpd 52) | CIG5 | 200 | [2] |
| This compound precursor (Cmpd 53) | IL-6 | 220 | [2] |
Table 3: Inhibition of Inflammatory Cytokine Expression in Human Peripheral Blood Mononuclear Cells (PBMCs) stimulated with LPS
| Compound | Cytokine Inhibition | Conditions | Reference |
| This compound | Significant suppression of IL-6, IL-8, and TNF-α | 1 µM this compound, 5 µg/mL LPS | [1] |
Comparative In Vivo Performance
This compound has been directly compared to the BD2-selective inhibitor RVX-208 in a murine model of Dextran Sulfate Sodium (DSS)-induced colitis, a model for inflammatory bowel disease (IBD).
Table 4: In Vivo Efficacy in DSS-Induced Colitis in Mice
| Compound | Dose | Effect on Body Weight Loss | Effect on Colonic Inflammation | Effect on Inflammatory Cytokine Expression (TNF-α, IL-17A, IL-6, ICAM1, Groβ) | Reference |
| This compound | 5 mg/kg, p.o., QD | Significantly reversed | Effectively prevented | Significantly suppressed | [3] |
| RVX-208 | 5 mg/kg, p.o., QD | No significant effect | Marginal inhibitory effects | Very limited inhibitory effects | [3] |
This direct comparison highlights the superior efficacy of the BD1-selective inhibitor this compound over the BD2-selective inhibitor RVX-208 in this specific inflammatory disease model.[3]
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding
Caption: Workflow for the TR-FRET based BET inhibitor assay.
Methodology:
-
Reagent Preparation: All reagents are prepared in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA). A Terbium (Tb)-labeled anti-tag antibody (e.g., anti-GST) serves as the donor, and a fluorescently-labeled histone peptide (e.g., biotinylated H4 peptide recognized by a streptavidin-dye conjugate) acts as the acceptor. The BET bromodomain protein (e.g., GST-tagged BRD4 BD1) is diluted to the desired concentration.
-
Assay Setup: The assay is typically performed in a low-volume 384-well plate. The Tb-donor, dye-acceptor, and histone peptide substrate are added to all wells.
-
Compound Addition: Test compounds, including this compound and other inhibitors, are serially diluted and added to the assay wells. A DMSO control is included.
-
Initiation of Binding: The reaction is initiated by the addition of the BRD4 bromodomain protein.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.
-
Signal Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The emission of both the donor (at ~620 nm) and the acceptor (at ~665 nm) are measured after a time delay following excitation.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 values are determined by plotting the FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Cytokine Expression
Methodology:
-
Cell Culture and Treatment: Human cells (e.g., hSAECs or PBMCs) are cultured under standard conditions. Cells are pre-treated with various concentrations of the test compounds (e.g., this compound) for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like poly(I:C) (10 µg/mL) or LPS (5 µg/mL).[1][2]
-
RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit according to the manufacturer's protocol. The concentration and purity of the RNA are determined using a spectrophotometer.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qRT-PCR: The qRT-PCR is performed using a real-time PCR system. The reaction mixture contains the cDNA template, forward and reverse primers for the target inflammatory genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix containing a fluorescent dye (e.g., SYBR Green) or a probe.
-
Thermal Cycling: The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The cycle threshold (Ct) values are determined for each gene. The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. The results are expressed as fold change relative to the vehicle-treated control.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
Caption: Experimental workflow for the DSS-induced colitis model.
Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are typically used.
-
Induction of Colitis: Acute colitis is induced by administering 3% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water for 5 to 7 consecutive days. Control mice receive regular drinking water.
-
Compound Administration: this compound (e.g., 5 mg/kg) or other test compounds are administered daily by oral gavage (p.o.) starting from the first day of DSS administration (preventive model) or after the onset of colitis symptoms (therapeutic model).[3] A vehicle control group is also included.
-
Monitoring of Disease Activity: The severity of colitis is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool (Hemoccult test). A disease activity index (DAI) score is calculated based on these parameters.
-
Termination and Tissue Collection: At the end of the study period (e.g., day 7 or later), the mice are euthanized. The entire colon is excised, and its length is measured.
-
Histological Analysis: A section of the distal colon is fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The histological score is determined by evaluating the severity of inflammation, crypt damage, and ulceration.
-
Cytokine Analysis: Another section of the colon is used for RNA extraction and subsequent qRT-PCR analysis to measure the expression levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Conclusion
This compound is a potent and selective BRD4 BD1 inhibitor with significant anti-inflammatory properties demonstrated in both in vitro and in vivo models. Its mechanism of action through the targeted inhibition of the BRD4/NF-κB signaling pathway provides a clear rationale for its therapeutic potential. The direct comparative data with the BD2-selective inhibitor RVX-208 in a colitis model suggests that selective inhibition of BRD4 BD1 may be a more effective strategy for certain inflammatory conditions. While direct comparative data against other novel BET inhibitors like ABBV-744, GSK778, and GSK046 is limited, the available data on their individual performance provides a basis for initial evaluation. Further head-to-head studies are warranted to definitively establish the comparative efficacy and safety profiles of these promising anti-inflammatory compounds. The detailed experimental protocols provided in this guide should aid researchers in designing and conducting such comparative studies.
References
A Head-to-Head Examination of ZL0516, a Novel BRD4 BD1 Inhibitor, Against Established Inflammatory Bowel Disease Therapies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel, orally bioavailable BRD4 BD1 inhibitor, ZL0516, with established therapies for Inflammatory Bowel Disease (IBD). This analysis is supported by preclinical experimental data and offers detailed insights into the methodologies employed.
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. Current therapeutic strategies, while effective for many, still present challenges in terms of primary non-response, loss of response over time, and side effects. This necessitates the exploration of novel therapeutic targets. One such emerging target is the bromodomain and extraterminal domain (BET) family of proteins, particularly BRD4.
This compound is a potent and selective inhibitor of the first bromodomain (BD1) of BRD4. Its mechanism of action involves blocking the BRD4/NF-κB signaling pathway, which plays a crucial role in the expression of pro-inflammatory cytokines that drive IBD pathogenesis.[1] Preclinical studies have demonstrated its efficacy in animal models of IBD, positioning it as a promising candidate for future therapeutic development.
This guide will compare the preclinical performance of this compound with another BET inhibitor, RVX208, and provide a comparative overview with established IBD therapies, including anti-TNF agents, an anti-integrin agent, and an anti-interleukin agent, based on their mechanisms of action and clinical trial data.
Comparative Efficacy of this compound and RVX208 in Preclinical IBD Models
A key preclinical study directly compared the efficacy of this compound, a BRD4 BD1 selective inhibitor, with RVX208, a BRD4 BD2 selective inhibitor, in mouse models of colitis.[1]
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
In a model of acute colitis induced by DSS, this compound demonstrated significant protective effects when administered orally.[1] In contrast, RVX208 showed only marginal effects.[1]
| Parameter | Control (DSS only) | This compound (5 mg/kg, p.o.) | RVX208 (5 mg/kg, p.o.) |
| Body Weight Change | Significant loss | Significantly reversed body weight loss | Minimal effect on body weight loss |
| Histopathological Score | Severe inflammation and tissue damage | Effectively prevented colonic inflammation and tissue damage | Very limited inhibitory effects |
| Inflammatory Cytokine mRNA Expression (TNFα, IL-17A, IL-6, ICAM1, Groβ) | Markedly increased | Significantly suppressed expression | Very limited inhibitory effects |
Data summarized from a study published in ACS Pharmacology & Translational Science.[1]
Oxazolone-Induced Colitis Model
This compound was also evaluated in a Th2-mediated model of colitis induced by oxazolone. While specific quantitative head-to-head data with RVX208 in this model is not detailed in the primary publication, the study notes that this compound effectively suppresses colonic inflammation in this and other IBD-relevant animal models, whereas RVX208 displayed only marginal effects in the tested IBD models generally.[1]
Mechanistic and Efficacy Comparison with Established IBD Therapies
While direct head-to-head clinical trials between this compound and established IBD therapies are not available due to this compound's preclinical stage, a comparison of their mechanisms of action and available efficacy data provides valuable context for its potential therapeutic positioning.
| Therapy Class | Drug(s) | Mechanism of Action | Key Efficacy Endpoints (Clinical Remission Rates) |
| BRD4 BD1 Inhibitor | This compound | Blocks the BRD4/NF-κB signaling pathway, inhibiting pro-inflammatory cytokine expression.[1] | Preclinical data: Significant reduction in colitis severity in animal models.[1] |
| Anti-TNF Agents | Infliximab, Adalimumab, Golimumab | Neutralize the pro-inflammatory cytokine TNF-α. | Ulcerative Colitis: Infliximab: ~39-45% at week 54.[2] Adalimumab: 17% at week 52.[3] Golimumab: ~22-23% at 108 weeks.[4] Crohn's Disease: Infliximab: ~39-46% at week 54.[5] Adalimumab: ~36-41% at week 56.[6] |
| Anti-Integrin Agent | Vedolizumab | Blocks the α4β7 integrin, preventing lymphocyte trafficking to the gut.[7][8] | Ulcerative Colitis: 42% at week 52.[9] Crohn's Disease: ~20% at week 104.[8] |
| Anti-Interleukin Agent | Ustekinumab | Inhibits the p40 subunit of IL-12 and IL-23, key cytokines in IBD pathogenesis.[10] | Ulcerative Colitis: ~44% at week 44. Crohn's Disease: ~49-53% at week 44.[10] |
Clinical remission rates are based on pivotal clinical trial data and can vary based on patient population and study design.
Experimental Protocols
DSS-Induced Acute Colitis Model
Objective: To evaluate the preventive efficacy of this compound and RVX208 on the initiation of acute colitis in mice.
Animal Model: Male C57BL/6 mice.
Induction of Colitis: Mice were administered 3% (w/v) Dextran Sulfate Sodium (DSS) in their drinking water for 9 consecutive days.[1]
Treatment Protocol:
-
This compound (5 mg/kg) or RVX208 (5 mg/kg) was administered daily by oral gavage (p.o.) concurrently with the DSS administration for 9 days.[1]
-
A control group received DSS and a vehicle control.
Endpoint Analysis:
-
Body Weight: Monitored daily.
-
Histopathology: At the end of the study, colons were collected, fixed, sectioned, and stained with Hematoxylin and Eosin (H&E). A histopathological score was determined based on the severity of inflammation, epithelial damage, and other criteria.
-
Quantitative Real-Time PCR (qRT-PCR): mRNA expression levels of inflammatory cytokines (TNFα, IL-17A, IL-6, ICAM1, and Groβ) in the colonic mucosa were quantified.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. Adalimumab in the Treatment of Moderate-to-Severe Ulcerative Colitis: ULTRA 2 Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two‐year effectiveness and safety of golimumab in ulcerative colitis: An IG‐IBD study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subcutaneous Infliximab Crohn’s disease [gastroendonews.com]
- 6. Efficacy and Safety of Adalimumab in Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vedolizumab for inflammatory bowel disease: From randomized controlled trials to real-life evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vedolizumab for Inflammatory Bowel Disease: Two‐Year Results of the Initiative on Crohn and Colitis (ICC) Registry, A Nationwide Prospective Observational Cohort Study: ICC Registry – Vedolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ulcerative Colitis Clinical Trials for ENTYVIO® (vedolizumab) [entyviohcp.com]
- 10. mdpi.com [mdpi.com]
Evaluating the Safety Profile of ZL0516 in Comparison to Other BRD4 Inhibitors: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The bromodomain and extra-terminal (BET) family of proteins, particularly BRD4, has emerged as a critical therapeutic target in oncology and inflammatory diseases. This has led to the development of numerous small molecule inhibitors. Among these, ZL0516, a potent and selective inhibitor of the first bromodomain of BRD4 (BD1), has shown promise. This guide provides a detailed comparison of the safety profile of this compound with other notable BRD4 inhibitors, supported by experimental data, to aid researchers in their drug development endeavors.
Executive Summary
This compound demonstrates a favorable safety profile characterized by low in vitro cytotoxicity and minimal in vivo toxicity in preclinical models. Compared to pan-BET inhibitors and some other selective inhibitors, this compound's selectivity for BRD4 BD1 may contribute to its improved tolerability. This guide will delve into the quantitative safety data, the experimental methodologies used to generate this data, and the underlying biological pathways.
Quantitative Safety Data Comparison
The following tables summarize the available quantitative data on the safety profiles of this compound and other selected BRD4 inhibitors.
Table 1: In Vitro Selectivity and Cytotoxicity
| Inhibitor | Target | IC50 (BRD4 BD1) | IC50 (BRD4 BD2) | Selectivity (BD1 vs. BD2) | Cell Line | Cytotoxicity (Concentration) |
| This compound | BRD4 BD1 | 84 ± 7.3 nM[1] | 718 ± 69 nM[1] | ~10-fold[1] | HCECs, PBMCs | No significant apoptosis/necrosis up to 40 μM[1] |
| RVX208 (Apabetalone) | BRD4 BD2 | - | - | Selective for BD2 | - | - |
| JQ1 | Pan-BET | - | - | Non-selective | Neuronal derivative cells | Can trigger intrinsic apoptotic pathway[2][3] |
| OTX-015 (Birabresib) | Pan-BET | - | - | Targets BRD2/3/4/T[4] | Various cancer cell lines | Induces apoptosis |
Table 2: In Vivo Toxicity in Murine Models
| Inhibitor | Animal Model | Dosing Regimen | Maximum Tolerated Dose (MTD) | Key Safety Observations |
| This compound | ICR Mice | 100 and 300 mg/kg, single oral gavage for 7 days | > 300 mg/kg[1] | No abnormal behaviors, deaths, or clinical signs observed. No significant changes in body weight or food consumption.[1] |
| This compound | ICR Mice | 50 mg/kg, once daily, p.o. for one month | - | No measurable effects on overall health, body weight, hematology, liver or renal function. No detectable hepatic or renal histology changes.[1] |
Table 3: Serum Biochemistry Analysis of this compound in Mice (at 300 mg/kg) [1]
| Parameter | Vehicle Control | This compound (300 mg/kg) | Normal Range (Typical) |
| Alanine Aminotransferase (ALT) | Normal | No significant change | Varies by lab |
| Aspartate Aminotransferase (AST) | Normal | No significant change | Varies by lab |
| Alkaline Phosphatase (ALP) | Normal | No significant change | Varies by lab |
| Blood Urea Nitrogen (BUN) | Normal | No significant change | Varies by lab |
| Creatinine (CREA) | Normal | No significant change | Varies by lab |
Table 4: Common Adverse Events of BET Inhibitors in Human Clinical Trials
| Inhibitor | Common Adverse Events (All Grades) | Grade ≥3 Adverse Events |
| OTX-015 (Birabresib) | Thrombocytopenia, fatigue, gastrointestinal symptoms (diarrhea, nausea), dysgeusia, decreased appetite, hyperbilirubinemia.[4][5][6][7] | Thrombocytopenia, anemia, fatigue.[5][7] |
| Other Pan-BET Inhibitors (General Class Effects) | Thrombocytopenia, anemia, neutropenia, fatigue, nausea, diarrhea.[5][8][9] | Thrombocytopenia, anemia, neutropenia.[5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of safety data. Below are the protocols for key experiments cited in this guide.
In Vitro Cytotoxicity Assay: Annexin V/PE Staining
This assay was used to assess the cytotoxic effects of this compound on Human Colonic Epithelial Cells (HCECs) and Peripheral Blood Mononuclear Cells (PBMCs).[1]
Objective: To quantify the percentage of apoptotic and necrotic cells following inhibitor treatment.
Methodology:
-
Cell Culture: Culture HCECs or PBMCs in appropriate media and conditions.
-
Treatment: Incubate cells with varying concentrations of this compound (up to 40 μM) or vehicle control overnight.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of PE Annexin V.
-
Add 5 µL of 7-AAD (or Propidium Iodide).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
In Vivo Acute Toxicity Study in Mice
This study was conducted to evaluate the in vivo safety profile of this compound.[1]
Objective: To determine the maximum tolerated dose (MTD) and observe any adverse effects of this compound in mice.
Methodology:
-
Animals: Use Institute of Cancer Research (ICR) mice, with an equal number of males and females per group (n=10).
-
Groups:
-
Group 1: Vehicle control (oral gavage).
-
Group 2: this compound at 100 mg/kg (single daily oral gavage).
-
Group 3: this compound at 300 mg/kg (single daily oral gavage).
-
-
Treatment Period: Administer the treatment for 7 consecutive days.
-
Observations: Monitor the animals daily for:
-
Abnormal behaviors.
-
Mortality.
-
Clinical signs of toxicity (e.g., changes in fur, posture, activity).
-
Body weight.
-
Food consumption.
-
-
Necropsy and Analysis: At the end of the study, perform a detailed tissue pathology (necropsy) and serum biochemistry analysis (ALT, AST, ALP, BUN, and CREA).
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is used to evaluate the efficacy of anti-inflammatory compounds in an inflammatory bowel disease context.[1]
Objective: To induce acute colitis in mice to test the therapeutic effect of this compound.
Methodology:
-
Animals: Use appropriate mouse strains (e.g., C57BL/6).
-
Induction of Colitis: Administer 3% (w/v) DSS in the drinking water for 7-9 days.
-
Treatment Groups:
-
Control group: Normal drinking water.
-
DSS group: 3% DSS in drinking water.
-
DSS + this compound group: 3% DSS in drinking water and daily administration of this compound (e.g., 5 mg/kg, p.o.).
-
DSS + Comparator group (e.g., RVX208): 3% DSS in drinking water and daily administration of the comparator inhibitor.
-
-
Monitoring: Record body weight, stool consistency, and presence of blood daily.
-
Endpoint Analysis: At the end of the experiment, sacrifice the mice and collect colon tissues for:
-
Measurement of colon length.
-
Histopathological analysis (H&E staining).
-
Analysis of inflammatory cytokine expression (qRT-PCR).
-
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the experimental design is facilitated by visual diagrams.
BRD4/NF-κB Signaling Pathway in Inflammation
This compound exerts its anti-inflammatory effects by inhibiting the BRD4/NF-κB signaling pathway.[1] BRD4 acts as a scaffold protein that, upon binding to acetylated histones and transcription factors like RelA (a subunit of NF-κB), recruits the positive transcription elongation factor b (P-TEFb) complex. This leads to the phosphorylation of RNA Polymerase II and subsequent transcription of pro-inflammatory genes.
Caption: BRD4/NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Safety Evaluation
The comprehensive safety evaluation of a novel inhibitor like this compound follows a structured workflow, from in vitro characterization to in vivo toxicity studies.
Caption: A typical workflow for the preclinical safety evaluation of a novel inhibitor.
Conclusion
The available data indicates that this compound possesses a promising safety profile, particularly when compared to pan-BET inhibitors that have been associated with dose-limiting toxicities in clinical trials. Its selectivity for BRD4 BD1, low in vitro cytotoxicity, and high in vivo tolerability in preclinical models make it a strong candidate for further development, especially for inflammatory conditions like IBD. However, more direct, head-to-head comparative studies with other BD1-selective and pan-BET inhibitors under standardized conditions are warranted to fully elucidate its relative safety and therapeutic window. This guide provides a foundational understanding for researchers to build upon as they explore the therapeutic potential of this compound and other next-generation BET inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
Safety Operating Guide
Navigating the Safe Handling of ZL0516: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals working with the potent and selective BRD4 BD1 inhibitor ZL0516, ensuring a thorough understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document compiles best practices based on information for similar compounds and general laboratory safety standards.
Immediate Safety and Handling Protocols
This compound is a chromone derivative intended for research use only.[1] As with any chemical compound, appropriate personal protective equipment (PPE) should be worn at all times to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound powder and solutions.
| Equipment | Specification | Purpose |
| Gloves | Nitrile or latex, double-gloved | Prevents skin contact. Regularly inspect for tears or punctures. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if generating dust or aerosols. | Prevents inhalation of airborne particles. |
Storage and Stability:
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Long-term (months to years) |
| 0-4°C | Short-term (days to weeks) | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 6 months |
Data sourced from supplier information.[1][2]
Experimental Workflow for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, minimizes risks. The following diagram illustrates a recommended experimental workflow.
Personal Protective Equipment (PPE) Selection Pathway
The selection of appropriate PPE is dependent on the specific procedure being performed. This diagram outlines a logical pathway for PPE selection.
Disposal Plan
All waste materials contaminated with this compound should be treated as chemical waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container. This includes contaminated gloves, weigh boats, and pipette tips.
-
Liquid Waste: Collect in a designated, labeled, and sealed waste container. Do not pour down the drain.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and responsibility in the laboratory. The provided information is intended as a guide and should be supplemented by a thorough risk assessment conducted by the user within their specific laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
